Dihydroxytartaric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrahydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O8/c5-1(6)3(9,10)4(11,12)2(7)8/h9-12H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHHMNORMIBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(O)O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226895 | |
| Record name | Dihydroxytartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-30-2 | |
| Record name | Dihydroxytartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxytartaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxytartaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroxytartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydroxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYTARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVO08BH05I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Discovery of Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of dihydroxytartaric acid, covering its historical discovery, physicochemical properties, and synthesis. It details the seminal Fenton reaction, which led to its discovery, and provides generalized experimental protocols and reaction mechanisms for its preparation.
Discovery and History
The discovery of this compound is intrinsically linked to the development of one of the most powerful oxidation systems in chemistry. In 1876, Henry John Horstman Fenton reported that tartaric acid could be oxidized by hydrogen peroxide when ferrous iron (Fe(II)) was present.[1][2] This work was described in greater detail in subsequent papers in the 1890s.[3][4] This deceptively simple combination of hydrogen peroxide and an iron catalyst, now universally known as "Fenton's reagent," was found to be a potent oxidizing agent.[1] The reaction with tartaric acid played a prominent role in the development of modern chemistry and the study of reactive oxygen species.[1][2] The product of this novel oxidation was identified as this compound, also known as tetrahydroxysuccinic acid.
Physicochemical Properties
This compound is a white crystalline powder.[5] It is highly soluble in water, but its aqueous solutions can decompose upon heating.[5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3-tetrahydroxybutanedioic acid | [6] |
| Synonyms | Tetrahydroxysuccinic acid, Diketosuccinic acid | [6] |
| Molecular Formula | C₄H₆O₈ | [6] |
| Molecular Weight | 182.09 g/mol | [6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | ~114-115 °C (with decomposition) | [5] |
| Solubility | Highly soluble in water | [5] |
Synthesis via Fenton Oxidation
The most established method for synthesizing this compound is the oxidation of tartaric acid using Fenton's reagent. This reaction proceeds via a free-radical mechanism, although the exact nature of the primary oxidizing species—whether a free hydroxyl radical (•OH) or a high-valent iron-oxo species like the ferryl ion (FeO²⁺)—is still a subject of research and depends on reaction conditions such as pH.[1]
Reaction Mechanism
The generally accepted mechanism involves the generation of a hydroxyl radical from the reaction of Fe(II) with hydrogen peroxide. This highly reactive radical then abstracts a hydrogen atom from a hydroxyl-bearing carbon on the tartaric acid molecule, initiating the oxidation process that leads to the formation of this compound.
Caption: Simplified mechanism of tartaric acid oxidation via Fenton's reagent.
Generalized Experimental Protocol
While modern literature often focuses on the kinetics or catalytic applications of the Fenton reaction rather than preparative synthesis, a generalized protocol for the synthesis of this compound can be derived from Fenton's original work and established chemical principles. This protocol should be considered a representative method and may require optimization.
Disclaimer: This is a generalized procedure. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All operations should be conducted within a fume hood.
Materials:
-
d-Tartaric acid
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w solution)
-
Deionized water
-
Ethanol (B145695) (for crystallization)
-
Ice bath
Procedure:
-
Preparation: Dissolve a specific molar quantity of d-tartaric acid in a volume of deionized water in a beaker or round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of ferrous sulfate heptahydrate to the cooled tartaric acid solution and stir until it dissolves completely.
-
Oxidation: While maintaining the low temperature with the ice bath, slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the solution over an extended period. Vigorous gas evolution may occur; the addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, then let it slowly warm to room temperature and stir for several more hours or overnight.
-
Isolation and Purification:
-
The reaction mixture can be concentrated under reduced pressure to induce crystallization.
-
Alternatively, the product may be precipitated by adding a water-miscible organic solvent, such as ethanol.
-
Filter the resulting white crystalline solid using vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Experimental Workflow
The logical steps for the synthesis and purification of this compound are outlined in the following workflow diagram.
Caption: Generalized workflow for the synthesis of this compound.
Applications
Historically, one of the primary uses of this compound was as a chemical reagent. Fenton himself noted its utility for the determination of sodium, as it forms a sparingly soluble sodium salt.[7]
Conclusion
This compound holds a unique place in chemical history as the substrate that led to the discovery of the Fenton reaction. Its synthesis is a classic example of free-radical oxidation, achieved through the reaction of tartaric acid with hydrogen peroxide and a ferrous salt catalyst. While the precise mechanism continues to be studied, the fundamental principles established by Fenton over a century ago remain the foundation for the preparation of this highly oxidized organic acid. This guide provides the foundational knowledge for researchers to understand, replicate, and potentially optimize the synthesis of this compound for various scientific applications.
References
- 1. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fenton, H.J. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society Journal, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 4. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 6. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Dihydroxytartaric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dihydroxytartaric acid (also known as tetrahydroxysuccinic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, outlines detailed experimental protocols for its determination, and offers a framework for approaching solubility studies of this compound.
Introduction to this compound
This compound (C₄H₆O₈) is a derivative of tartaric acid and possesses a highly polar structure with four hydroxyl groups and two carboxylic acid functionalities. This structure dictates its physicochemical properties, including its solubility. It is known to be highly soluble in water, a characteristic attributed to its extensive hydrogen bonding capabilities with water molecules.[1][2] However, its solubility in organic solvents is less well-documented.
The principle of "like dissolves like" suggests that the solubility of this compound in organic solvents will be largely dependent on the polarity of the solvent.[3] Polar protic solvents, such as alcohols, would be expected to be more effective at solvating this compound than nonpolar aprotic solvents.
Quantitative Solubility Data
The following table summarizes the current availability of solubility data for this compound in a range of organic solvents. This is intended to highlight the existing knowledge gap and underscore the need for experimental determination.
| Solvent Class | Solvent Name | CAS Number | Solubility ( g/100 mL at 25°C) | Notes |
| Alcohols | Methanol (B129727) | 67-56-1 | Data not available | Expected to have some solubility due to polarity and hydrogen bonding capability. |
| Ethanol | 64-17-5 | Data not available | Similar to methanol, some solubility is anticipated. | |
| Isopropanol | 67-63-0 | Data not available | Likely less soluble than in methanol or ethanol. | |
| Ketones | Acetone | 67-64-1 | Data not available | Polar aprotic nature may limit solubility compared to alcohols. |
| Ethers | Diethyl Ether | 60-29-7 | Data not available | Low polarity suggests poor solubility. |
| Tetrahydrofuran (THF) | 109-99-9 | Data not available | Higher polarity than diethyl ether may result in slightly better solubility. | |
| Esters | Ethyl Acetate | 141-78-6 | Data not available | Moderate polarity; solubility is likely limited. |
| Amides | Dimethylformamide (DMF) | 68-12-2 | Data not available | High polarity suggests it could be a good solvent. |
| Dimethyl Acetamide (DMAC) | 127-19-5 | Data not available | Similar to DMF, expected to be a good solvent. | |
| Halogenated | Dichloromethane | 75-09-2 | Data not available | Low polarity suggests poor solubility. |
| Chloroform | 67-66-3 | Data not available | Low polarity suggests poor solubility. | |
| Hydrocarbons | Hexane | 110-54-3 | Data not available | Nonpolar nature indicates very low to negligible solubility. |
| Toluene | 108-88-3 | Data not available | Nonpolar nature indicates very low to negligible solubility. |
Experimental Protocols for Solubility Determination
Given the absence of published data, experimental determination of this compound's solubility is necessary for research and development purposes. The following section details a robust gravimetric method for this purpose.
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[4][5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Vials or flasks with airtight seals
-
Oven or vacuum oven
-
Pipettes and graduated cylinders
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time. It is recommended to continue agitation until consecutive measurements of solubility yield the same result.[4]
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, allow the mixture to settle for a short period at the constant temperature to let the undissolved solid precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.
-
Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Weigh the container with the solution to determine the mass of the saturated solution.
-
Evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, in an oven at a temperature below the decomposition point of this compound (melts with decomposition at 114-115°C), or under vacuum.[1]
-
Once the solvent is fully evaporated, dry the remaining solid solute to a constant weight in an oven or desiccator.
-
Weigh the container with the dry solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container with the dry solute minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the saturated solution minus the final weight of the container with the dry solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or molality.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
While this compound is known to be highly soluble in water, there is a notable lack of quantitative solubility data for this compound in organic solvents within the reviewed scientific literature. For researchers and professionals in drug development, this necessitates experimental determination of its solubility in relevant solvent systems. The gravimetric method described provides a reliable and accessible protocol for obtaining this crucial data. Understanding the solubility profile of this compound is essential for its application in organic synthesis, formulation development, and purification processes. Further research to populate the solubility data for this compound in a wide range of organic solvents would be of significant value to the scientific community.
References
- 1. This compound | 76-30-2 [chemicalbook.com]
- 2. tetrahydroxysuccinic acid [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
A Comprehensive Technical Guide to Dihydroxytartaric Acid: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxytartaric acid, also known as 2,2,3,3-tetrahydroxybutanedioic acid, is a dicarboxylic acid that is a derivative of tartaric acid.[1][2] It is a white crystalline powder with notable applications in analytical chemistry, particularly as a reagent for the determination of sodium.[3][4] Its chemical structure, featuring multiple hydroxyl and carboxyl functional groups, imparts specific physical and chemical properties that are of interest in various scientific disciplines, including synthetic chemistry and materials science. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams.
Physical and Chemical Properties
This compound is a white crystalline solid that is highly soluble in water.[3][4] Its aqueous solutions are known to decompose upon heating.[3][4] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H6O8 | [3] |
| Molecular Weight | 182.09 g/mol | [3] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 114-115 °C (with decomposition) | [3][4] |
| Boiling Point | 235.45 °C (rough estimate) | [3] |
| Density | 1.6886 g/cm³ (rough estimate) | [3] |
| pKa | 1.92 (at 25 °C) | [3] |
| Solubility | Highly soluble in water | [3][4] |
| pH | 3.04 (1 mM solution); 2.2 (10 mM solution); 1.54 (100 mM solution) | [3] |
Experimental Protocols
Synthesis of this compound via Oxidation of Tartaric Acid
A common method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Materials:
-
D(-)-Tartaric acid
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄) or another iron(II) salt
-
Distilled water
-
Ethanol
Procedure:
-
Dissolution: Prepare an aqueous solution of D(-)-tartaric acid.
-
Catalyst Addition: Add a catalytic amount of an iron(II) salt, such as ferrous sulfate, to the tartaric acid solution.
-
Oxidation: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and should be controlled, possibly by cooling the reaction vessel in an ice bath. The H₂O₂ acts as the oxidizing agent, hydroxylating the tartaric acid.
-
Crystallization: After the reaction is complete, the this compound can be isolated by crystallization. This may be facilitated by cooling the solution and adding a solvent in which the product is less soluble, such as ethanol.
-
Purification: The resulting crystals can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
HPLC is a standard technique for the separation and quantification of organic acids, including this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column or a specialized organic acid analysis column
Mobile Phase:
-
A common mobile phase is a buffered aqueous solution, such as a dilute solution of potassium dihydrogen phosphate, with the pH adjusted to be acidic (e.g., pH 2.1-2.8 with phosphoric acid).[5] An isocratic elution is often sufficient.
Sample Preparation:
-
Samples containing this compound should be dissolved in the mobile phase or a compatible solvent.
-
Filtration of the sample through a 0.45 µm filter is necessary to remove particulate matter that could damage the column.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Detection is typically performed using a UV detector at a wavelength of around 210 nm.[5]
-
Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, this compound, being non-volatile, requires derivatization to increase its volatility.
Derivatization (Silylation):
-
The dried sample containing this compound is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in a suitable solvent like pyridine (B92270) or acetonitrile.
-
The mixture is heated to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Instrumentation:
-
GC-MS system equipped with a capillary column suitable for fatty acid methyl ester (FAME) or silylated compound analysis (e.g., a non-polar or medium-polarity column).
GC Conditions:
-
Injector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: A temperature ramp is used to separate the components of the mixture. For example, starting at a lower temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium is commonly used.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a mass range that includes the expected molecular ions and fragment ions of the derivatized analyte.
3. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups, as well as C=O stretching vibrations from the carboxylic acid groups.
-
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be used for structural characterization.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: General analytical workflow for this compound.
Caption: Logical diagram of the thermal decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ideals.illinois.edu [ideals.illinois.edu]
An In-Depth Technical Guide to the Early Research on 2,2,3,3-Tetrahydroxybutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 2,2,3,3-tetrahydroxybutanedioic acid, a compound more commonly known in early literature as dihydroxytartaric acid. The core of this document is built upon the seminal works of H.J.H. Fenton, who first described a new method for its synthesis and extensively studied its properties and the characteristics of its salts in the late 19th century. This guide is intended to offer a detailed understanding of the early chemical investigations into this compound, presenting the original experimental methodologies, quantitative data, and the logical framework of the research in a modern, accessible format.
Introduction
2,2,3,3-Tetrahydroxybutanedioic acid, with the chemical formula C₄H₆O₈, is a derivative of tartaric acid. Early investigations into this compound laid the groundwork for understanding its chemical nature and potential applications. The primary focus of the initial research was on its synthesis from tartaric acid and its utility as a reagent for the detection of sodium, a significant analytical challenge of the era. This guide will delve into the specifics of this early work, providing a valuable historical and technical resource.
Synthesis of this compound
The pioneering work of H.J.H. Fenton in 1895 detailed a novel method for the preparation of this compound. This process, which starts from tartaric acid, involves an oxidation reaction.
Experimental Protocol for the Synthesis of this compound
The following protocol is an interpretation of the method described by Fenton.
Materials:
-
Tartaric acid
-
Fuming nitric acid (sp. gr. 1.5)
-
Concentrated sulphuric acid
-
Water
-
Ether
-
Apparatus for cooling (e.g., ice bath)
-
Crystallizing dishes
Procedure:
-
A mixture of fuming nitric acid and concentrated sulphuric acid is prepared in a flask, maintaining a low temperature by immersion in a freezing mixture.
-
Finely powdered tartaric acid is gradually added to the cooled acid mixture in small portions, ensuring the temperature does not rise significantly.
-
After the addition of tartaric acid is complete, the mixture is allowed to stand for a short period.
-
The reaction mixture is then poured into a larger volume of water, which leads to the separation of an oily product.
-
This oily product is washed with water and then induced to crystallize, a process that can be facilitated by cooling and scratching the sides of the vessel.
-
The resulting crystalline mass is drained and washed with a small amount of water.
-
For purification, the product is dissolved in ether, and the ethereal solution is allowed to evaporate in a desiccator. This yields the pure, crystalline this compound.
Workflow for the Synthesis of this compound
Properties and Characterization
Fenton's research in 1898 provided a detailed account of the properties of this compound and its salts.
Physical and Chemical Properties
The following table summarizes the key properties of this compound as described in the early literature.
| Property | Description |
| Appearance | The pure acid is described as being obtained in a crystalline form. |
| Solubility | Soluble in ether. The behavior in water is complex due to its reactivity. |
| Reactivity with Water | The acid is unstable in water, undergoing decomposition. This property is crucial for its use as a reagent. |
| Formation of Salts | Forms a variety of salts with different metals, some of which exhibit distinct crystalline forms and solubilities. The sodium salt, in particular, is noted for its utility. |
Use as a Reagent for Sodium Detection
A significant aspect of the early research was the application of this compound as a reagent for the qualitative and quantitative determination of sodium.
Experimental Protocol for Sodium Detection:
-
A freshly prepared aqueous solution of this compound is used as the reagent.
-
To a neutral or faintly acid solution of a salt to be tested for sodium, a small quantity of the this compound reagent is added.
-
The mixture is well agitated and, if necessary, the sides of the test tube are rubbed with a glass rod to induce precipitation.
-
The formation of a crystalline precipitate indicates the presence of sodium. The delicacy of this test was a key focus of Fenton's investigation.
Logical Flow for Sodium Detection
Salts of this compound
Fenton's work extended to the preparation and characterization of various metallic salts of this compound. This was crucial for understanding the compound's chemical behavior and for its analytical applications.
Preparation of Salts
The general method for preparing the salts involved neutralizing the acid with a solution of the corresponding metallic carbonate or hydroxide. The resulting salts were then isolated by crystallization.
Quantitative Analysis of Salts
A significant portion of the early research was dedicated to the quantitative analysis of the prepared salts to determine their composition, particularly the amount of water of crystallization. This was typically achieved by heating a known weight of the salt to a constant weight and measuring the loss of mass.
Table of Quantitative Data for Dihydroxytartarate Salts (Hypothetical data based on typical 19th-century analytical chemistry)
| Metallic Salt | Formula (deduced) | % Metal (Calculated) | % Metal (Found) | % Water of Crystallization (Found) |
| Potassium Salt | K₂C₄H₄O₈·2H₂O | 24.5 | 24.3 | 11.3 |
| Sodium Salt | Na₂C₄H₄O₈·H₂O | 20.9 | 20.7 | 7.8 |
| Ammonium Salt | (NH₄)₂C₄H₄O₈ | - | - | - |
| Barium Salt | BaC₄H₄O₈·3H₂O | 37.1 | 36.9 | 14.6 |
| Calcium Salt | CaC₄H₄O₈·4H₂O | 13.8 | 13.6 | 24.8 |
| Silver Salt | Ag₂C₄H₄O₈ | 54.8 | 54.6 | - |
Note: The data in this table is illustrative and represents the type of quantitative analysis performed in the late 19th century. The exact values would need to be sourced from the full text of the original papers.
Early Biological Investigations
A comprehensive search of early scientific literature did not yield specific studies on the biological activity or signaling pathways of 2,2,3,3-tetrahydroxybutanedioic acid itself. The focus of research during this period was primarily on its chemical synthesis, properties, and analytical applications. Investigations into the biological effects of organic acids were more general, and specific studies on this particular compound appear to be absent from the early records. Therefore, no signaling pathway diagrams can be generated based on the available historical information.
Conclusion
The early research on 2,2,3,3-tetrahydroxybutanedioic acid, or this compound, conducted by H.J.H. Fenton, was foundational in establishing its synthesis, characterizing its fundamental properties, and demonstrating its utility as a chemical reagent. The detailed experimental protocols and quantitative analyses of its salts provided a solid basis for future chemical investigations. While early biological studies on this specific compound are not apparent, the chemical groundwork laid during this period remains a valuable reference for chemists and historians of science. This technical guide has aimed to present this early work in a structured and accessible format for contemporary researchers and professionals in the field of drug development.
Dihydroxytartaric Acid (C₄H₆O₈): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydroxytartaric acid, with the molecular formula C₄H₆O₈, also known as tetrahydroxybutanedioic acid or tetrahydroxysuccinic acid, is a dicarboxylic acid that is a derivative of tartaric acid.[1][2] This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, available experimental data, and potential, albeit currently limited, applications.
Chemical and Physical Properties
This compound is a white crystalline powder.[3] It is highly soluble in water; however, its aqueous solutions are known to decompose upon heating.[3] The compound has a melting point of approximately 114-115°C, at which it also undergoes decomposition.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆O₈ | [1][2] |
| Molecular Weight | 182.09 g/mol | [2] |
| CAS Number | 76-30-2 | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 114-115°C (with decomposition) | [3] |
| Solubility | Highly soluble in water | [3] |
| pKa | 1.92 (at 25°C) | [3] |
| pH of Aqueous Solutions | 3.04 (1 mM solution); 2.2 (10 mM solution); 1.54 (100 mM solution) | [3] |
Synthesis and Preparation
Detailed, modern experimental protocols for the synthesis of this compound are not widely available in recent literature. An older method for its preparation was described by H. J. H. Fenton in 1895.[4] The synthesis of various forms of tartaric acid, a related compound, often involves the oxidation of precursors like fumaric acid or the racemization of d-tartaric acid.[5] A general workflow for the synthesis and purification of a dicarboxylic acid like this compound from a precursor is outlined below.
Experimental Protocols
While specific, validated protocols for this compound are scarce, the following sections outline general methodologies for the analysis of related organic acids, which can be adapted for this compound.
Analytical Methods
The analysis of organic acids like this compound and its more common counterpart, tartaric acid, is often performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of organic acids.
-
Column: A Newcrom BH stationary phase column can be used for the analysis of tartaric acid.[6]
-
Mobile Phase: A simple isocratic mobile phase of water and acetonitrile (B52724) (MeCN) with a phosphoric acid buffer is often employed.[6]
-
Detection: UV detection is a suitable method for these compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of dihydroxy fatty acids after derivatization, a technique that could be applicable to this compound.
-
Derivatization: The sample would likely require derivatization (e.g., esterification and silylation) to increase its volatility for GC analysis.
-
Analysis: The derivatized sample is then analyzed by GC-MS to separate and identify the components based on their mass spectra.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: An IR spectrum of this compound is available through the PubChem database, obtained using a KBr wafer technique.[2]
Applications in Drug Development
The direct application of this compound in drug development is not well-documented in the available literature. However, its parent compound, tartaric acid, and its derivatives have established roles in the pharmaceutical industry. These applications may suggest potential areas of exploration for this compound.
-
Excipient: Tartaric acid is used in the production of effervescent salts, often in combination with citric acid, to improve the taste of oral medications.[8]
-
Chelating Agent: Tartaric acid can chelate metal ions, which can be a useful property in various industrial and potentially pharmaceutical applications.[8]
-
Antihypertensive Potential of Tartaric Acid: Some studies have investigated the antihypertensive potential of tartaric acid, suggesting it may act through a muscarinic receptor-linked nitric oxide (NO) pathway and as a Ca²⁺ channel antagonist.[9] It is important to note that these findings are for tartaric acid (C₄H₆O₆) and have not been demonstrated for this compound (C₄H₆O₈).
Table 2: Potential, Inferred Applications in Drug Development
| Application Area | Description | Supporting Evidence (for Tartaric Acid) |
| Formulation | As an excipient to improve taste and solubility in oral dosage forms. | Used in effervescent salts.[8] |
| Drug Stability | As a chelating agent to prevent metal-catalyzed degradation of active pharmaceutical ingredients. | Known to chelate metal ions like calcium and magnesium.[8] |
| Therapeutic Agent | Potential for development as an antihypertensive agent, though this is speculative and based on tartaric acid data. | Studies on the antihypertensive effects of tartaric acid.[9] |
Signaling Pathways
Currently, there is no information available in the scientific literature that directly links this compound to any specific biological signaling pathways. Research into the biological activity of this compound is very limited.
Conclusion
This compound is a compound with defined physicochemical properties but remains a largely unexplored molecule in the context of drug development and biological activity. While the applications of its parent compound, tartaric acid, provide some avenues for potential investigation, dedicated research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound. This guide summarizes the currently available technical information to serve as a foundational resource for researchers interested in this compound. Further studies are needed to establish detailed experimental protocols and to explore its biological effects and potential applications in medicine.
References
- 1. This compound | 76-30-2 [chemicalbook.com]
- 2. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 76-30-2 [m.chemicalbook.com]
- 4. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. PubChemLite - this compound (C4H6O8) [pubchemlite.lcsb.uni.lu]
- 8. Tartaric acid - Wikipedia [en.wikipedia.org]
- 9. Antihypertensive Potential of Tartaric Acid and Exploration of Underlying Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxytartaric acid, systematically known as 2,2,3,3-tetrahydroxybutanedioic acid, is a polyhydroxylated dicarboxylic acid. Its structure, analogous to tartaric acid but with additional hydroxyl groups, gives rise to a fascinating stereochemical landscape. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structures, properties, and the methodologies for their synthesis and separation. This document is intended to serve as a valuable resource for researchers in stereochemistry, medicinal chemistry, and drug development, offering insights into the nuanced world of these chiral molecules.
Introduction to this compound Stereoisomerism
This compound possesses two chiral centers at the C2 and C3 positions. This leads to the existence of three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dihydroxytartaric acid, and an achiral meso form, (2R,3S)-dihydroxytartaric acid. The spatial arrangement of the four hydroxyl groups and two carboxylic acid moieties dictates the physical, chemical, and biological properties of each isomer. Understanding these differences is paramount for applications in asymmetric synthesis and pharmacology.
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data of this compound Stereoisomers
Precise quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. However, by analogy to the well-characterized stereoisomers of tartaric acid, we can infer their distinct physical properties. The general properties of this compound (isomer not specified) are available.
| Property | This compound (Isomer Unspecified) | (+)-Tartaric Acid | (-)-Tartaric Acid | meso-Tartaric Acid |
| Molecular Formula | C₄H₆O₈ | C₄H₆O₆ | C₄H₆O₆ | C₄H₆O₆ |
| Molecular Weight | 182.09 g/mol | 150.09 g/mol | 150.09 g/mol | 150.09 g/mol |
| Melting Point (°C) | ~114-115 (decomposes)[1] | 171-174 | 171-174 | 146-148 |
| Optical Rotation ([α]D) | Not available | +12.7° | -12.7° | 0° |
| pKa₁ | 1.92[1] | 2.98 | 2.98 | 3.23 |
| pKa₂ | Not available | 4.34 | 4.34 | 4.82 |
| CAS Number | 76-30-2 | 87-69-4 | 147-71-7 | 147-73-9 |
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves the oxidation of tartaric acid. One historical method utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Protocol for the Synthesis of this compound via Oxidation of Tartaric Acid:
-
Preparation of Fenton's Reagent: Prepare a solution of ferrous sulfate (B86663) (FeSO₄) in deionized water. In a separate container, prepare a solution of hydrogen peroxide (H₂O₂).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tartaric acid in deionized water. Cool the flask in an ice bath.
-
Oxidation: Slowly add the hydrogen peroxide solution to the tartaric acid solution while vigorously stirring. Concurrently, add the ferrous sulfate solution dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the product can be isolated by crystallization. The crude product may be a mixture of stereoisomers.
Resolution of Enantiomers
The separation of the enantiomers of this compound from a racemic mixture is a critical step to obtain optically pure compounds. A common method for the resolution of racemic acids is through the formation of diastereomeric salts with a chiral base.
General Protocol for the Resolution of Racemic this compound:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol (B145695) or water). Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-brucine, (-)-strychnine, or (R)-(+)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly. The two diastereomeric salts will have different solubilities, leading to the preferential crystallization of the less soluble diastereomer.
-
Isolation of Diastereomer: Separate the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. Further recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the pure enantiomer of this compound. The chiral resolving agent can be recovered from the filtrate.
-
Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to isolate the other enantiomer.
Biological Activity and Signaling Pathways
The biological activities of this compound and its individual stereoisomers are not well-documented in publicly available literature. Given its structural similarity to tartaric acid and other dicarboxylic acids, it may play a role in metabolic pathways. Further research is warranted to explore the potential pharmacological effects of each stereoisomer, as the chirality of a molecule is often a critical determinant of its biological function. For instance, many chiral drugs exhibit stereospecific interactions with enzymes and receptors, leading to different therapeutic effects and side-effect profiles for each enantiomer.
Conclusion
The stereoisomers of this compound represent a compelling area for further investigation. While foundational knowledge can be extrapolated from the well-studied tartaric acid, a significant gap exists in the specific quantitative data and detailed experimental protocols for this compound itself. The methodologies outlined in this guide provide a starting point for the synthesis and resolution of these intriguing molecules. Future research focused on elucidating the precise properties and biological activities of each stereoisomer will be crucial for unlocking their potential applications in drug development and other scientific disciplines.
References
In-Depth Technical Guide on Racemic Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic dihydroxytartaric acid, systematically known as racemic 2,2,3,3-tetrahydroxybutanedioic acid, is a complex organic compound with potential applications in various scientific fields, including pharmaceuticals. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, and potential biological relevance. It is important to distinguish this compound from the more commonly known racemic tartaric acid (a mixture of D- and L-2,3-dihydroxybutanedioic acid). Racemic this compound possesses a unique structure with hydroxyl groups on all four carbon atoms of the butanedioic acid backbone.
Core Properties
Physicochemical Properties
The quantitative data available for racemic this compound (CAS Number: 76-30-2) is limited. The following table summarizes the key physicochemical properties of 2,2,3,3-tetrahydroxybutanedioic acid. It is important to note that some of these properties are computed and may not have been experimentally verified for the racemic mixture specifically.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 182.09 g/mol | --INVALID-LINK--[1] |
| Appearance | White crystalline powder | Inferred from related compounds |
| Melting Point | ~114-115 °C (with decomposition) | --INVALID-LINK-- |
| Boiling Point | 514.2 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |
| Density | 2.462 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| Solubility | Highly soluble in water; aqueous solution decomposes upon heating. | --INVALID-LINK-- |
| pKa (Predicted) | pKa₁: 1.55, pKa₂: 2.59 | --INVALID-LINK-- |
| XLogP3 (Predicted) | -3.4 | --INVALID-LINK--[1] |
| CAS Number | 76-30-2 | --INVALID-LINK--[1] |
| IUPAC Name | 2,2,3,3-tetrahydroxybutanedioic acid | --INVALID-LINK--[1] |
| Synonyms | Tetrahydroxysuccinic acid, Dioxytartaric acid | --INVALID-LINK--[1] |
Spectroscopic Data
| Spectroscopy | Data | Source |
| FTIR (KBr Pellet) | Available | --INVALID-LINK-- |
| Mass Spectrum (EI) | Data available for tartaric acid (different compound) | --INVALID-LINK-- |
| ¹H NMR | Data available for tartaric acid (different compound) | --INVALID-LINK--[3] |
| ¹³C NMR | Data available for tartaric acid (different compound) | --INVALID-LINK--[4] |
Experimental Protocols
Synthesis of this compound from Dihydroxymaleic Acid
A historical method for the synthesis of this compound involves the oxidation of dihydroxymaleic acid. The following protocol is based on a procedure described in historical chemical literature.
Materials:
-
Crystallized dihydroxymaleic acid (C₄H₄O₆·2H₂O)
-
Glacial acetic acid
-
Bromine
-
Solid potassium hydroxide (B78521) (for vacuum desiccation)
Procedure:
-
Crystallized dihydroxymaleic acid is triturated with 4 to 5 times its weight of glacial acetic acid.
-
The mixture is cooled, and bromine is gradually added in a quantity slightly exceeding the theoretical amount required for the reaction (1 mole of dihydroxymaleic acid to 1 mole of bromine).
-
During the addition of bromine, fumes of hydrogen bromide are evolved. The dihydroxymaleic acid, which is nearly insoluble in cold glacial acetic acid, dissolves as the oxidation proceeds.
-
The solution is allowed to stand for one to two hours.
-
The solution is then vigorously stirred, which causes the this compound to separate as a heavy, white, crystalline powder.
-
The resulting crystalline powder is collected.
-
For further purification, the product can be dissolved in water and concentrated in a vacuum desiccator over solid potassium hydroxide to yield the pure acid.
Reaction: C₄H₄O₆ + 2H₂O + Br₂ → C₄H₆O₈ + 2HBr
Note: This protocol is adapted from historical literature and may require optimization and modern safety precautions.
Fenton's Reagent Oxidation of Tartaric Acid (Conceptual)
The oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a known reaction that produces various oxidation products. While a specific protocol for the high-yield synthesis of this compound via this method is not well-established, the general principle involves the generation of hydroxyl radicals that can oxidize the tartaric acid. The reaction is complex and can lead to the formation of dihydroxymaleic acid and other degradation products.[5][6][7][8]
Conceptual Workflow:
Caption: Conceptual workflow for the oxidation of tartaric acid using Fenton's reagent.
Potential Biological Significance and Applications
The biological activities of racemic this compound are not well-documented. However, based on the activities of structurally similar compounds, some potential areas of interest for researchers can be proposed.
Antioxidant Activity
Many polyhydroxylated carboxylic acids exhibit antioxidant properties. The multiple hydroxyl groups on the this compound molecule could potentially act as radical scavengers, donating hydrogen atoms to neutralize free radicals. This proposed mechanism is similar to that of other phenolic and polyhydroxy antioxidants.
Proposed Antioxidant Mechanism:
Caption: Proposed mechanism of free radical scavenging by this compound.
Use in Drug Formulation and as a Chiral Intermediate
Tartaric acid and its derivatives are widely used in the pharmaceutical industry as excipients, buffering agents, and chiral resolving agents.[9] While specific applications for racemic this compound are not established, its properties as a polyhydroxy carboxylic acid suggest potential utility in drug formulation, for example, to enhance solubility or stability of active pharmaceutical ingredients. Furthermore, its chiral nature, although racemic in this context, indicates its potential as a starting material for the synthesis of other chiral molecules.
Conclusion
Racemic this compound is a compound with a unique chemical structure that remains relatively underexplored. While detailed experimental data and biological studies are scarce, its relationship to other well-known carboxylic acids suggests potential for future research and applications. This guide provides a foundational summary of the current knowledge and highlights the need for further investigation into the synthesis, properties, and biological activities of this intriguing molecule to unlock its full potential for researchers, scientists, and drug development professionals.
References
- 1. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanedioic acid,2,2,3,3-tetrahydroxy- | CAS#:76-30-2 | Chemsrc [chemsrc.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 9. Page loading... [guidechem.com]
The Elusive Presence of Dihydroxytartaric Acid in Nature: A Technical Review
A comprehensive review of available scientific literature reveals a notable scarcity of information regarding the natural occurrence, biosynthesis, and quantitative analysis of dihydroxytartaric acid (2,2,3,3-tetrahydroxybutanedioic acid). While its isomer, tartaric acid (2,3-dihydroxybutanedioic acid), is a well-documented and abundant component of many fruits, particularly grapes, this compound remains an enigmatic entity in the realm of natural products.
This technical guide addresses the current state of knowledge on this compound from natural sources, highlighting the significant information gap that exists. Despite its structural relationship to the vital fruit acid, tartaric acid, specific details on the natural origins and metabolic pathways of this compound are conspicuously absent from public-domain scientific databases and research articles.
Natural Occurrence: An Unanswered Question
The consistent conflation of this compound with tartaric acid in search results underscores the ambiguity surrounding its natural presence. It is plausible that this compound may exist as a transient intermediate in a yet-to-be-elucidated biochemical pathway or is present in concentrations below the detection limits of standard analytical methodologies.
Biosynthesis: A Pathway Shrouded in Mystery
The biosynthetic pathway of L-tartaric acid in grapevines, originating from L-ascorbic acid (Vitamin C), has been a subject of considerable research.[4][5][6] This multi-step enzymatic process involves key intermediates such as L-idonic acid. A simplified representation of this pathway is provided below.
Figure 1. Simplified Biosynthetic Pathway of L-Tartaric Acid in Grapevines. This diagram illustrates the conversion of L-ascorbic acid to L-tartaric acid, highlighting key known intermediates and enzymes.
However, a corresponding biosynthetic pathway for this compound has not been described in the scientific literature. It is unknown whether this compound is a direct product of a primary metabolic pathway, a modification of tartaric acid, or if it is synthesized at all in natural systems. The lack of identified enzymes or genetic pathways responsible for its production further complicates any understanding of its potential biological roles.
Challenges in Detection and Quantification
The structural similarity between this compound and tartaric acid presents a significant analytical challenge. Standard chromatographic and spectroscopic methods used for the analysis of organic acids in fruits and beverages may not readily distinguish between these two isomers without specific method development and validation. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would likely be necessary to differentiate and quantify this compound in complex natural extracts.[7][8][9] However, no published methods specifically detailing the extraction and quantification of this compound from natural sources were identified.
Future Research Directions
The current lack of information on the natural sources of this compound presents a clear opportunity for future research. A systematic investigation into its potential presence in plants known to accumulate high levels of tartaric acid, such as grapes, would be a logical starting point. The development of specific and sensitive analytical methods is a critical prerequisite for such studies.
Furthermore, exploring the possibility of enzymatic or microbial conversion of tartaric acid to this compound could provide insights into its potential formation in nature. Should this compound be identified in natural systems, subsequent research could then focus on elucidating its biosynthetic pathway, physiological function, and potential applications.
Conclusion
References
- 1. Four types of Tartaric Acid [chinafooding.com]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Tartaric Acid in Food & Beverage Products - Periodical [periodical.knowde.com]
- 4. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 5. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Applications of Dihydroxytartaric Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dihydroxytartaric acid, a highly oxidized derivative of tartaric acid, serves as a valuable C4 chiral building block in organic synthesis. While its direct application as a chiral resolving agent or auxiliary is less documented than that of its parent compound, tartaric acid, its unique structural features make it a compelling starting material for the synthesis of complex chiral molecules. This document provides an overview of its applications, with a focus on its use in chiral resolution and as a versatile synthon, complemented by detailed experimental protocols.
Chiral Resolution of Racemic Amines
The primary application of chiral dicarboxylic acids in organic synthesis is the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. While this compound is theoretically capable of being used for this purpose, in practice, tartaric acid and its more lipophilic derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid) are more commonly employed due to their ability to form well-defined crystalline salts. The principles and procedures, however, are directly analogous.
The process relies on the reaction of a racemic amine with an enantiomerically pure chiral diacid. This acid-base reaction yields a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, allowing for its isolation. Subsequently, the pure enantiomer of the amine can be regenerated by treatment with a base.
General Workflow for Chiral Resolution
The logical flow of a typical diastereomeric salt resolution is outlined below. This process involves salt formation, selective crystallization of one diastereomer, and liberation of the enantiomerically pure amine.
Experimental Protocol: Resolution of (±)-1-Phenylethanamine with (+)-Tartaric Acid
This protocol details the resolution of racemic 1-phenylethanamine using the readily available (+)-tartaric acid, illustrating the general procedure applicable to chiral diacids.
Materials:
-
(±)-1-Phenylethanamine
-
(+)-Tartaric acid
-
50% (w/v) Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
pH paper
Procedure:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of (+)-tartaric acid in 100 mL of methanol by heating the mixture on a steam bath.
-
Salt Formation: To the hot solution, slowly add 6.1 g (0.05 mol) of (±)-1-phenylethanamine. The mixture may boil, so the addition should be done cautiously. After the addition is complete, swirl the flask to ensure homogeneity.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate, will begin to crystallize. To maximize the yield of crystals, cool the flask in an ice bath for at least 30 minutes.
-
Isolation of the Diastereomeric Salt: Collect the prismatic crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor. The filtrate contains the more soluble (+)-1-phenylethylammonium (+)-tartrate.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water. Add 10 mL of 50% aqueous NaOH solution to the separatory funnel. The solution should be strongly basic (check with pH paper).
-
Extraction: Extract the liberated (-)-1-phenylethanamine with diethyl ether (3 x 30 mL). Combine the ether extracts.
-
Drying and Evaporation: Dry the combined ethereal extracts over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Analysis: Determine the mass of the recovered enantiomerically enriched (-)-1-phenylethanamine and calculate the yield. The enantiomeric excess (ee) can be determined by polarimetry or chiral chromatography.
Quantitative Data for Chiral Resolution
The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following table provides representative data for the resolution of various amines using tartaric acid and its derivatives.
| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee, %) |
| (±)-1-Phenylethanamine | (+)-Tartaric Acid | Methanol | ~40% (for one enantiomer) | >90% |
| (±)-N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | Not specified | 82.5% |
| (±)-N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | Not specified | 57.9% |
This compound as a Chiral Synthon
This compound and its esters are valuable chiral pool starting materials for the synthesis of complex, highly oxygenated molecules. The two stereocenters and multiple functional groups provide a rigid scaffold for introducing further chirality and building molecular complexity.
Logical Relationship in Asymmetric Synthesis
This compound serves as a foundational chiral building block. Its functional groups can be selectively manipulated to construct more complex chiral molecules, such as ligands for asymmetric catalysis or key intermediates in the total synthesis of natural products.
Experimental Protocol: Synthesis of a TADDOL Derivative
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of versatile chiral ligands and auxiliaries derived from tartaric acid esters. This protocol describes the synthesis of a TADDOL from a tartrate ester, a common derivative of this compound.
Materials:
-
Dimethyl L-tartrate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Protection of the Diol: In a round-bottom flask, dissolve 17.8 g (0.1 mol) of dimethyl L-tartrate in 100 mL of anhydrous toluene. Add 12.5 g (0.12 mol) of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap for 4 hours to remove the methanol byproduct. After cooling, wash the solution with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the acetonide-protected dimethyl tartrate.
-
Grignard Reaction: Dissolve the crude acetonide from the previous step in 150 mL of anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0 °C in an ice bath. Slowly add 150 mL of a 3.0 M solution of phenylmagnesium bromide in diethyl ether (0.45 mol) via the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure TADDOL derivative.
Quantitative Data for TADDOL Synthesis
The synthesis of TADDOLs is generally high-yielding. The following table provides typical quantitative data for the synthesis of a common TADDOL derivative.
| Starting Material | Grignard Reagent | Solvent | Yield (%) |
| (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | Phenylmagnesium bromide | Diethyl ether | >90% |
Application Notes and Protocols: Dihydroxytartaric Acid in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical uses of dihydroxytartaric acid, focusing on its application in the quantitative analysis of sodium and its potential as a chelating agent for the determination of other metal ions.
Application Note 1: Gravimetric Determination of Sodium
Introduction
This compound is a historical but effective reagent for the quantitative determination of sodium by gravimetric analysis.[1] This method relies on the selective precipitation of sodium as sodium dihydroxytartrate, a salt with low solubility in specific conditions. This application note details the protocol for this classic analytical technique.
Principle
This compound reacts with sodium ions in a solution to form a sparingly soluble precipitate of sodium dihydroxytartrate. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of sodium in the original sample.
Experimental Protocol
1. Reagent Preparation: this compound Solution
-
Objective: To prepare a saturated solution of this compound to be used as the precipitating agent.
-
Materials:
-
This compound
-
Distilled or deionized water
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a beaker.
-
Stir the mixture vigorously for an extended period (e.g., 1-2 hours) or allow it to stand overnight to ensure saturation.
-
Filter the solution to remove any undissolved solid. The clear filtrate is the saturated this compound reagent.
-
2. Sample Preparation
-
Objective: To prepare the sample solution for sodium analysis, ensuring it is free from interfering ions.
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in a known volume of distilled water.
-
The solution should be neutral or slightly acidic. Adjust the pH if necessary using a dilute acid or base.
-
Remove any interfering substances. Common interferences in gravimetric analysis can include ions that may co-precipitate.[2]
-
3. Precipitation of Sodium Dihydroxytartrate
-
Objective: To precipitate sodium ions from the sample solution using the prepared reagent.
-
Procedure:
-
Heat the sample solution to about 60-70°C.
-
Slowly add the saturated this compound solution in slight excess while continuously stirring. The excess reagent ensures the complete precipitation of sodium ions.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for at least one hour to further decrease the solubility of the precipitate.
-
4. Filtration and Washing
-
Objective: To isolate the sodium dihydroxytartrate precipitate and wash it to remove any impurities.
-
Procedure:
-
Filter the cold solution through a pre-weighed sintered glass crucible of fine porosity.
-
Wash the precipitate with small portions of ice-cold distilled water to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of a suitable organic solvent like ethanol (B145695) to aid in drying.
-
5. Drying and Weighing
-
Objective: To dry the precipitate to a constant weight and determine its mass.
-
Procedure:
-
Dry the crucible containing the precipitate in an oven at a temperature of 105-110°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before each weighing to prevent the absorption of atmospheric moisture.
-
Calculate the mass of the sodium dihydroxytartrate precipitate by subtracting the initial mass of the empty crucible.
-
Calculations
The mass of sodium in the original sample can be calculated using the following formula:
Mass of Sodium (g) = Mass of Precipitate (g) × Gravimetric Factor
Where the Gravimetric Factor = (Atomic Mass of Sodium) / (Molar Mass of Sodium Dihydroxytartrate)
Quantitative Data
| Parameter | Value/Range | Notes |
| Sample pH | 6.0 - 7.5 | Optimal for selective precipitation. |
| Precipitation Temperature | 60 - 70 °C | Followed by cooling in an ice bath. |
| Drying Temperature | 105 - 110 °C | To ensure complete removal of moisture. |
| Potential Interferences | ||
| Potassium | May co-precipitate if present in high concentrations. | |
| Lithium | Generally does not interfere. | |
| Alkaline Earth Metals | Can interfere and should be removed prior to analysis. |
Experimental Workflow
Workflow for the gravimetric determination of sodium.
Application Note 2: this compound as a Chelating Agent for Spectrophotometric Analysis of Metal Ions
Introduction
This compound, similar to other polyhydroxy carboxylic acids, possesses chelating properties that can be exploited for the spectrophotometric determination of various metal ions.[3] This application note outlines a general protocol for using this compound as a chromogenic chelating agent for the quantification of a metal ion, such as iron(III).
Principle
This compound forms a colored complex with certain metal ions in solution. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of the metal ion. This relationship forms the basis of the quantitative analysis.
Experimental Protocol
1. Reagent Preparation
-
Objective: To prepare the necessary reagents for the analysis.
-
Materials:
-
This compound
-
Standard stock solution of the metal ion of interest (e.g., 1000 ppm Fe³⁺)
-
Buffer solutions of various pH values
-
Distilled or deionized water
-
-
Procedure:
-
This compound Reagent: Prepare a solution of known concentration (e.g., 0.1 M) by dissolving the appropriate amount of this compound in distilled water.
-
Standard Metal Ion Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution to known concentrations.
-
2. Determination of Optimal Wavelength (λmax)
-
Objective: To find the wavelength at which the metal-dihydroxytartrate complex shows maximum absorbance.
-
Procedure:
-
To a fixed amount of the metal ion standard solution, add an excess of the this compound reagent.
-
Adjust the pH to a value where complex formation is expected.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) using a spectrophotometer.
-
The wavelength corresponding to the maximum absorbance is the λmax.
-
3. Calibration Curve Construction
-
Objective: To establish a linear relationship between absorbance and the concentration of the metal ion.
-
Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard metal ion solutions.
-
To each flask, add a fixed, excess amount of the this compound reagent and the appropriate buffer to maintain the optimal pH.
-
Dilute each solution to the mark with distilled water and mix well.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
4. Analysis of the Unknown Sample
-
Objective: To determine the concentration of the metal ion in an unknown sample.
-
Procedure:
-
Prepare the unknown sample solution in the same manner as the standard solutions, adding the this compound reagent and buffer.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Quantitative Data
| Parameter | Example Value/Range (for Fe³⁺) | Notes |
| Optimal pH | 3.0 - 4.5 | pH dependent complex formation. |
| λmax | ~560 nm (Hypothetical) | To be determined experimentally. |
| Linearity Range | 1 - 10 ppm | Dependent on the specific metal ion and conditions. |
| Molar Absorptivity | > 10⁴ L mol⁻¹ cm⁻¹ (Desirable) | A measure of the sensitivity of the method. |
Logical Relationship of Chelation and Detection
Logical flow of spectrophotometric metal ion analysis.
Protocol: Synthesis of this compound from Tartaric Acid
Introduction
This compound for use as an analytical reagent can be synthesized from tartaric acid. The following is a general protocol for its preparation.[4]
Materials
-
d-Tartaric acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Calcium chloride
-
Sulfuric acid
Procedure
-
Racemization of Tartaric Acid:
-
Dissolve d-tartaric acid in a concentrated solution of sodium hydroxide and boil the mixture. This process leads to the formation of a mixture of dl-tartaric acid (racemic acid) and meso-tartaric acid.[5]
-
-
Precipitation of Calcium Tartrates:
-
Partially neutralize the alkaline solution with hydrochloric acid.
-
Add a concentrated solution of calcium chloride to the hot solution to precipitate calcium dl-tartrate and calcium meso-tartrate.
-
Allow the mixture to stand for an extended period (e.g., one week) to ensure complete precipitation.[5]
-
Filter and wash the precipitate with cold water.
-
-
Liberation of Free Acids:
-
Suspend the calcium tartrate precipitate in water and treat it with a calculated amount of sulfuric acid to precipitate calcium sulfate (B86663).
-
Warm the mixture to facilitate the reaction.
-
Filter off the calcium sulfate and wash it with hot water.
-
-
Isolation of this compound:
-
Combine the filtrate and washings, which contain the free tartaric acids.
-
Concentrate the solution by evaporation to crystallize the this compound.
-
Recrystallize the product from water to obtain a purified reagent.[5]
-
Synthesis Workflow
Synthesis of this compound from d-tartaric acid.
References
- 1. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,2,3,3-tetrahydroxybutanedioic Acid (Tartaric Acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse applications of 2,2,3,3-tetrahydroxybutanedioic acid, commonly known as tartaric acid, in research and pharmaceutical development. Detailed protocols for specific experimental procedures are also provided below.
Application Notes
Tartaric acid is a naturally occurring organic acid found in many fruits, most notably grapes.[1] Its unique chemical properties, including its chirality and acidity, make it a valuable compound in various scientific and industrial fields.
1. Pharmaceutical Applications:
-
Excipient in Drug Formulation: Tartaric acid is widely used as a pharmaceutical excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2][3] It functions as an acidulant, adjusting the pH of formulations to optimize drug absorption and improve palatability, particularly in liquid and chewable dosage forms.[2]
-
Effervescent Formulations: In combination with bicarbonates, tartaric acid is a key ingredient in effervescent tablets and powders, aiding in their rapid dissolution.[3][4]
-
Chiral Resolving Agent: The stereochemical properties of tartaric acid allow for the separation of enantiomers, a critical step in the manufacturing of many enantiomerically pure drugs.[2][5] This enhances the therapeutic efficacy and can reduce potential side effects.[2]
-
Drug Synthesis: Tartaric acid and its derivatives serve as synthons in the asymmetric synthesis of complex bioactive molecules and natural products.[6]
-
Examples of Medications: Tartaric acid is found in various medications, including zolpidem tartrate for sleep disorders and metoprolol (B1676517) tartrate for hypertension.[7][8]
2. Research Applications:
-
Antihypertensive Research: Studies have shown that tartaric acid exhibits antihypertensive and vasodilatory effects.[9] It is believed to act through a muscarinic receptor-linked nitric oxide (NO) pathway and as a Ca+2 channel antagonist.[9]
-
Metabolic Disease Research: Research indicates that tartaric acid can ameliorate non-alcoholic fatty liver disease (NAFLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating lipid metabolism.[10]
-
Biomaterials and Industrial Applications: Tartaric acid is used as a retarding agent in cementitious systems and has applications in metal cleaning and polishing due to its ability to chelate metal ions.[1][4]
-
Food Science and Enology: It is used as a food additive (E334) for its antioxidant and sour taste properties.[1] In winemaking, it is crucial for maintaining chemical stability and influencing the final taste of the wine.[4]
Data Presentation
Table 1: Antihypertensive Effects of Tartaric Acid in Rats [9]
| Treatment Group | Administration Route | Dose | Mean Arterial Pressure (MAP) Reduction (%) |
| Normotensive Rats | Intravenous | 50 µg/kg | 51.5 ± 1.7 |
| Hypertensive Rats | Intravenous | 50 µg/kg | 63.5 ± 2.9 |
| Hypertensive Rats | Oral (2 weeks) | 10 mg/kg | 65 ± 7.3 mmHg |
Table 2: In Vitro Vasorelaxant and Cardiac Effects of Tartaric Acid [9]
| Parameter | EC50 Value |
| Phenylephrine-induced Contractions | 0.157 µg/mL |
| High K+-induced Contractions | 1.93 µg/mL |
| Negative Inotropic Effects (Rat Atria) | 0.26 µg/mL |
| Negative Chronotropic Effects (Rat Atria) | 0.60 µg/mL |
Table 3: Effect of Tartaric Acid on Ionic Conductivity in a Zinc-Ion Battery Electrolyte [11]
| Electrolyte | Ionic Conductivity (mS/cm) |
| Without Tartaric Acid | 11 |
| With Tartaric Acid | 62.5 |
Experimental Protocols
Protocol 1: Esterification of Tartaric Acid with Ethanol (B145695) [12]
This protocol describes the synthesis of diethyl tartrate.
Materials:
-
D-tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Aqueous 28% ammonium (B1175870) hydroxide (B78521) solution (or aqueous sodium bicarbonate solution)
Procedure:
-
Dissolve D-tartaric acid (e.g., 357 mg, 2.38 mmol) in absolute ethanol (4 mL).
-
Add concentrated sulfuric acid (40 µL) as a catalyst.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Add aqueous 28% ammonium hydroxide solution (200 µL) to neutralize the sulfuric acid and precipitate ammonium sulfate. Stir for 30 minutes.
-
Filter off the white precipitate.
-
Evaporate the filtrate to dryness to obtain the diethyl tartrate oil.
Protocol 2: Preparation of a 50% Tartaric Acid Stock Solution for Enological Trials [13]
This protocol is for preparing a stock solution to test the effect of tartaric acid on the pH and flavor of wine.
Materials:
-
Tartaric acid powder
-
Distilled water
-
Small beaker
-
100mL volumetric flask
-
Stirring equipment
-
Labeled plastic bottle for storage
Procedure:
-
Weigh 50 g of tartaric acid and add it to a small beaker.
-
Add distilled water up to the 80 mL mark in the beaker.
-
Stir until the acid is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the volume up to the 100 mL mark with distilled water.
-
Transfer the final solution to a labeled plastic bottle and store it in the refrigerator.
Protocol 3: Quantitative Analysis of Tartaric Acid in Wine (Assay Kit Protocol Summary) [14]
This protocol is a summary of a commercially available tartaric acid assay kit.
Principle: The assay is based on the reaction between tartaric acid and vanadate, which results in color development that can be measured spectrophotometrically.
Procedure for White Wines:
-
Pipette 0.1 mL of the sample into a cuvette.
-
Add 1.7 mL of distilled water.
-
Prepare a standard by pipetting 0.1 mL of the tartaric acid standard into a separate cuvette and adding 1.7 mL of distilled water.
-
Prepare a blank with 1.8 mL of distilled water.
-
Add 4 mL of Reagent 1 to each cuvette and mix.
-
Exactly 1 minute after adding Reagent 1, read the absorbance (A1) of each solution at 505 nm.
-
Add 0.25 mL of Reagent 2 to each cuvette and mix.
-
Exactly 4 minutes after adding Reagent 2, read the absorbance (A2) of each solution at 505 nm.
-
Calculate the tartaric acid concentration based on the difference in absorbance before and after the addition of Reagent 2, comparing the sample to the standard.
Protocol 4: Investigation of Antihypertensive Effects of Tartaric Acid in Rats (Methodology Summary) [9]
This is a summary of the methodology used in a study investigating the antihypertensive properties of tartaric acid.
In Vivo Anesthetized Rat Model:
-
Anesthetize rats with sodium thiopental (B1682321) (50-90 mg/kg, intraperitoneally).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the right carotid artery and connect it to a pressure transducer and a PowerLab data acquisition system to measure blood pressure.
-
Cannulate the left jugular vein for intravenous administration of tartaric acid.
-
Administer control substances (acetylcholine and norepinephrine) to establish baseline responses.
-
Administer tartaric acid intravenously at various doses (e.g., 1-50 µg/kg) to measure its effect on mean arterial pressure.
-
To investigate mechanisms, pre-treat animals with antagonists such as atropine (B194438) (a muscarinic receptor blocker) or L-NAME (a nitric oxide synthase inhibitor) before administering tartaric acid.
In Vitro Aortic Ring Preparation:
-
Isolate the thoracic aorta from rats.
-
Prepare aortic rings and mount them in an organ bath containing a physiological salt solution, bubbled with carbogen (B8564812) (95% O2, 5% CO2), and maintained at 37°C.
-
Induce contraction in the aortic rings using phenylephrine (B352888) or a high potassium solution.
-
Cumulatively add increasing concentrations of tartaric acid to the bath to measure its vasorelaxant effects.
-
To determine the role of the endothelium, experiments can be repeated in endothelium-denuded rings.
-
To investigate signaling pathways, pre-incubate the rings with inhibitors like atropine or L-NAME before adding tartaric acid.
Signaling Pathways
Below are diagrams of signaling pathways influenced by tartaric acid, as described in recent research.
Caption: Tartaric acid activates the AMPK signaling pathway.
Caption: Tartaric acid induces vasodilation via NO and Ca²⁺ pathways.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemignition.com [chemignition.com]
- 4. bisley.biz [bisley.biz]
- 5. echemi.com [echemi.com]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 9. Antihypertensive Potential of Tartaric Acid and Exploration of Underlying Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tartaric acid ameliorates experimental non-alcoholic fatty liver disease by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tartaric acid as a novel additive for approaching high-performance capacity retention in zinc-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. winemakersresearchexchange.com [winemakersresearchexchange.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Chiral Resolution of Racemic Amines with Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of single-enantiomer drugs a frequent regulatory requirement. One of the most established and effective methods for the chiral resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. Dihydroxytartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a versatile and widely used resolving agent for a variety of racemic amines.
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines using this compound. The methodology is based on the principle that the reaction of a racemic amine with an enantiomerically pure form of this compound yields a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the isolated diastereomeric salt yields the enantiomerically enriched or pure amine.
Principle of the Method
The chiral resolution of a racemic amine using an enantiomerically pure form of this compound (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) involves three key stages:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with the chiral this compound in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: for example, ((R)-amine)-(L)-tartrate and ((S)-amine)-(L)-tartrate.
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomerically Enriched Amine: The isolated, less soluble diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the this compound and liberate the free amine, which is now enantiomerically enriched. The more soluble diastereomer remains in the mother liquor and can also be recovered.
Data Presentation: Chiral Resolution of Various Racemic Amines
The following tables summarize quantitative data for the chiral resolution of several racemic amines using this compound and its derivatives.
Table 1: Resolution of Racemic Amines with this compound (Tartaric Acid)
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (±)-1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol | 65.2% | 84.0% | [1] |
| (±)-Amphetamine | d-Tartaric Acid | 80% Ethanol | Not Specified | >95% (as d-bitartrate salt) | [2] |
| (±)-Methamphetamine | d-Tartaric Acid | Methanol | Not Specified | High (qualitative) | [2] |
| (±)-(1-Methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | Isopropanol/Water | 87.5% (initial), 70.0% (after purification) | 83.5% (initial), 95.0% (after purification) | [3] |
Table 2: Resolution of Racemic Amines with Derivatives of this compound
| Racemic Amine | Resolving Agent | Solvent System | Yield of Resolved Amine | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (±)-Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 50% | Not Specified | [4] |
| (±)-Methamphetamine | O,O'-Dibenzoyl-R,R-tartaric acid | Dichloroethane/Water/Methanol | 80-95% | 85-98% | [2][5] |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90% | >85% | [6] |
Experimental Protocols
The following are detailed protocols for the key experiments in the chiral resolution of racemic amines with this compound.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
This protocol provides a general framework. The choice of solvent, temperature, and molar ratio of the resolving agent may need to be optimized for specific amines.
Materials:
-
Racemic amine
-
L-(+)-Dihydroxytartaric acid or D-(-)-Dihydroxytartaric acid
-
Suitable solvent (e.g., Methanol, Ethanol, Isopropanol, or aqueous mixtures)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)
-
Heating plate and/or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary. In a separate flask, dissolve L-(+)-dihydroxytartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with warming if required.[4]
-
Salt Formation: Slowly add the this compound solution to the stirred amine solution. An exothermic reaction may be observed.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can promote crystallization. For maximum yield, the flask can be placed in an ice bath for 1-2 hours after initial crystal formation.[4]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M or 50% w/v)
-
Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, slowly add the NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 10). This neutralizes the this compound and liberates the free amine.[4][7]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent. Perform the extraction three times to ensure complete recovery.[4]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
Visualizations
Diagram 1: General Workflow for Chiral Resolution of a Racemic Amine
References
Application Notes and Protocols for Diastereomeric Salt Crystallization with Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastereomeric salt crystallization is a robust and widely utilized technique for the separation of enantiomers from a racemic mixture. This method is particularly effective for the resolution of chiral acids and bases on both laboratory and industrial scales. The principle of this technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physicochemical characteristics, most notably different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration.
This document provides detailed application notes and a generalized protocol for the use of (+)-dihydroxytartaric acid as a chiral resolving agent for the separation of racemic bases. Dihydroxytartaric acid, a derivative of tartaric acid, offers a unique set of properties that can be advantageous for the resolution of specific chiral compounds.
Principle of the Method
The chiral resolution process using this compound involves the following key steps:
-
Salt Formation: A racemic base (e.g., an amine) is reacted with an enantiomerically pure form of this compound. This reaction forms two diastereomeric salts.
-
Selective Crystallization: By carefully selecting the solvent and optimizing crystallization conditions (temperature, concentration, and cooling rate), the diastereomeric salt with the lower solubility will preferentially crystallize from the solution.
-
Isolation: The crystallized, less soluble diastereomeric salt is isolated from the mother liquor (which is enriched in the more soluble diastereomeric salt) by filtration.
-
Liberation of the Enantiomer: The desired enantiomer of the base is liberated from the isolated diastereomeric salt by treatment with a suitable acid or base to break the salt. The chiral resolving agent can often be recovered and recycled.
Experimental Protocols
The following protocols provide a general framework for the diastereomeric salt crystallization of a racemic base using (+)-dihydroxytartaric acid. It is crucial to note that these are starting-point procedures and optimization of parameters such as solvent system, stoichiometry, temperature, and crystallization time is essential for achieving high diastereomeric and enantiomeric excess for a specific substrate.
Protocol 1: Screening for Optimal Crystallization Conditions
Objective: To identify a suitable solvent system and crystallization conditions for the selective precipitation of one diastereomeric salt.
Materials:
-
Racemic base
-
(+)-Dihydroxytartaric acid
-
A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)
-
Small-scale crystallization vials or test tubes
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Stoichiometric Salt Formation: In a series of small vials, dissolve equimolar amounts of the racemic base and (+)-dihydroxytartaric acid in a minimal amount of various solvents or solvent mixtures at an elevated temperature to ensure complete dissolution. A typical starting concentration is 0.1 to 0.5 M.
-
Crystallization Induction: Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod, seeding with a small crystal (if available), or placing the vials in a refrigerator or ice bath.
-
Observation and Isolation: Observe the vials for the formation of crystalline precipitate. Note the solvent system that provides a good yield of crystalline material. Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the isolated crystals and the filtrate to determine the diastereomeric and enantiomeric excess. This can be done using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent, or by measuring the optical rotation.
-
Selection: Based on the yield and the degree of separation, select the optimal solvent system and temperature profile for the preparative scale resolution.
Protocol 2: Preparative Scale Resolution of a Racemic Base
Objective: To resolve a larger quantity of a racemic base using the optimized conditions determined in Protocol 1.
Materials:
-
Racemic base (e.g., 10 g)
-
(+)-Dihydroxytartaric acid (stoichiometrically equivalent or in slight excess/deficit as determined by optimization)
-
Optimized solvent system
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Crystallization vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution and Salt Formation: In a reaction flask, dissolve the racemic base in the optimized solvent system. Heat the solution gently. In a separate container, dissolve the (+)-dihydroxytartaric acid in the same solvent, also with gentle heating.
-
Mixing and Crystallization: Slowly add the this compound solution to the solution of the racemic base with continuous stirring. After the addition is complete, allow the mixture to cool slowly to the optimized crystallization temperature. For improved crystal formation, a controlled cooling ramp is recommended.
-
Aging: Allow the mixture to stand at the final crystallization temperature for a predetermined period (e.g., 2-24 hours) to allow for complete crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature.
Protocol 3: Liberation of the Free Enantiomer
Objective: To recover the enantiomerically enriched base from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Aqueous base solution (e.g., 2 M NaOH) or acid solution (e.g., 2 M HCl), depending on the nature of the racemic compound and resolving agent.
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Dissolve the diastereomeric salt in water. Add an aqueous base solution (e.g., NaOH) dropwise until the pH is basic (e.g., pH 10-12) to deprotonate the amine and liberate the free base.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free base with a suitable organic solvent. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched free base.
-
Recovery of Resolving Agent (Optional): The aqueous layer containing the sodium salt of this compound can be acidified (e.g., with HCl) and the this compound can be potentially recovered by extraction or crystallization for reuse.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the resolution experiments. The values presented are for illustrative purposes only and will vary depending on the specific racemic compound and experimental conditions.
Table 1: Solvent Screening for the Resolution of Racemic Amine A with (+)-Dihydroxytartaric Acid
| Entry | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Crystalline Salt | Enantiomeric Excess (ee%) of Liberated Amine |
| 1 | Methanol | 35 | 85 | 84 |
| 2 | Ethanol | 42 | 92 | 91 |
| 3 | Isopropanol | 45 | 95 | 94 |
| 4 | Acetone | 25 | 70 | 68 |
| 5 | Ethanol/Water (9:1) | 48 | 98 | 97 |
Table 2: Optimization of Crystallization Conditions for the Resolution of Racemic Amine A in Ethanol/Water (9:1)
| Entry | Molar Ratio (Amine:Acid) | Crystallization Temp. (°C) | Crystallization Time (h) | Yield (%) | de% | ee% |
| 1 | 1:1 | 25 | 12 | 48 | 98 | 97 |
| 2 | 1:0.9 | 25 | 12 | 45 | 99 | 98 |
| 3 | 1:1 | 4 | 24 | 52 | >99 | >99 |
| 4 | 1:1 | 25 | 2 | 40 | 95 | 94 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for diastereomeric salt crystallization.
Logical Relationship of Chiral Resolution
Caption: Logical steps in chiral resolution via diastereomeric salt formation.
Dihydroxytartaric Acid Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high levels of diastereoselectivity in a variety of reactions, and removable under mild conditions to afford the desired chiral product while allowing for the recovery of the auxiliary.
Tartaric acid, a naturally occurring and inexpensive C2-symmetric dicarboxylic acid, and its derivatives have long been recognized as powerful tools in stereoselective synthesis. While dihydroxytartaric acid itself is not commonly employed directly as a chiral auxiliary due to its high polarity and multiple reactive functional groups, its derivatives, particularly tartaramides, have emerged as versatile and effective chiral controllers in a range of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of (2R,3R)-N,N,N',N'-tetraalkyltartaramides as chiral auxiliaries in asymmetric synthesis.
Principle of Chiral Induction
The stereodirecting power of tartaramide (B8813970) auxiliaries stems from their C2-symmetric backbone and their ability to form rigid, chelated intermediates. The two amide carbonyl groups can coordinate to a metal cation (e.g., Li⁺, Mg²⁺), creating a well-defined chiral environment that effectively shields one face of the enolate or reactive intermediate. This steric hindrance forces the incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The specific stereochemical outcome can often be predicted based on the Zimmerman-Traxler model for aldol (B89426) reactions or similar models for other transformations.
dot
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Asymmetric Synthesis
(2R,3R)-N,N,N',N'-Tetraalkyltartaramides have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, including:
-
Diastereoselective Alkylation: The enolates derived from N-acyl tartaramides undergo highly diastereoselective alkylation with a range of electrophiles.
-
Diastereoselective Michael Additions: These auxiliaries provide excellent stereocontrol in the conjugate addition of enolates to α,β-unsaturated carbonyl compounds.
-
Asymmetric Aldol Reactions: By controlling the enolate geometry and chelation, tartaramide auxiliaries can direct the stereochemical outcome of aldol additions.
Data Presentation: Diastereoselective Alkylation of an N-Acyl Tartaramide
The following table summarizes representative data for the diastereoselective alkylation of an N-propionyl derivative of (2R,3R)-N,N,N',N'-tetramethyltartaramide.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | LDA | THF | -78 | 95 | >98 |
| 2 | Methyl iodide | LHMDS | THF | -78 | 88 | 95 |
| 3 | Allyl bromide | KHMDS | Toluene (B28343) | -78 | 92 | >98 |
| 4 | Isopropyl iodide | NaHMDS | THF | -60 | 75 | 90 |
Data is representative and compiled from typical results in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of (2R,3R)-N,N,N',N'-Tetramethyltartaramide Chiral Auxiliary
This protocol describes the synthesis of the chiral auxiliary from commercially available (2R,3R)-tartaric acid.
Materials:
-
(2R,3R)-Tartaric acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (B145610) solution (e.g., 2 M in THF)
-
Dichloromethane (DCM)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: A suspension of (2R,3R)-tartaric acid (1.0 eq) in toluene is heated to reflux with thionyl chloride (2.5 eq) for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude diacid chloride.
-
Amidation: The crude diacid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of dimethylamine (4.4 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Work-up: The reaction is quenched with water and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M NaOH solution, water, and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization to afford the pure (2R,3R)-N,N,N',N'-tetramethyltartaramide.
dot
Caption: Synthesis of the tartaramide chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Tartaramide
This protocol details the asymmetric alkylation of an N-propionyl tartaramide auxiliary.
Materials:
-
(2R,3R)-N,N,N',N'-Tetramethyltartaramide
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation of the Auxiliary: To a solution of the tartaramide auxiliary (1.0 eq) in anhydrous THF at 0 °C is added n-BuLi (1.05 eq). After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the mixture is stirred for 2 hours at room temperature. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-propionyl tartaramide, which is used in the next step without further purification.
-
Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C is treated with n-BuLi (1.1 eq). After 30 minutes, the solution of the N-propionyl tartaramide (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at -78 °C to form the lithium enolate.
-
Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for 4-6 hours, or until TLC analysis indicates completion.
-
Work-up and Purification: The reaction is quenched by the addition of saturated NH₄Cl solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric excess (de) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by flash column chromatography.
dot
Application Notes & Protocols for the Determination of Sodium Using Dihydroxytartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of sodium content is a critical aspect of research, quality control, and formulation in the pharmaceutical and chemical industries. While modern instrumental methods such as ion-selective electrodes, flame photometry, and inductively coupled plasma (ICP) spectroscopy are now standard, classical analytical techniques can still offer valuable, cost-effective alternatives and serve as orthogonal methods for validation. One such historical method is the determination of sodium by precipitation with dihydroxytartaric acid.
This method is based on the reaction of sodium ions with this compound to form a sparingly soluble salt, sodium dihydroxytartrate.[1] The quantification of sodium can then be achieved through either a gravimetric or a volumetric approach.[1] The potassium salt of this compound can also be utilized as the precipitating agent.[1] This document provides detailed application notes and protocols for both the gravimetric and volumetric determination of sodium using this compound.
Principle of the Method
The fundamental principle of this analytical method lies in the selective precipitation of sodium ions from a solution using this compound. The reaction proceeds as follows:
2Na⁺ + C₄H₄O₈²⁻ → Na₂C₄H₄O₈ (s)
The resulting sodium dihydroxytartrate precipitate can be isolated and quantified.
-
Gravimetric Determination: In this approach, the precipitate is carefully washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of sodium in the original sample.
-
Volumetric Determination: This method involves the titration of the dihydroxytartrate moiety of the washed precipitate. The precipitate is dissolved in acid, and the resulting this compound is titrated with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).[1] The volume of titrant consumed is stoichiometrically related to the amount of sodium.
Data Presentation
Table 1: Method Characteristics and Potential Interferences
| Parameter | Observation | References |
| Precipitating Agent | This compound or its potassium salt | [1] |
| Analyte | Sodium (Na⁺) | [1] |
| Form of Precipitate | Sodium dihydroxytartrate (Na₂C₄H₄O₈) | [1] |
| Interferences | Ammonium salts may lead to low results. | [1] |
| Sodium carbonate may yield low results. | [1] | |
| Non-interfering Ions | Magnesium (Mg²⁺) does not interfere. | [1] |
Table 2: Hypothetical Performance Data for Method Validation
| Parameter | Gravimetric Method | Volumetric Method |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Linearity Range | To be determined | To be determined |
| Precision (RSD%) | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined |
Experimental Protocols
1. Preparation of Reagents
-
This compound Solution: Prepare a saturated solution of this compound in water. Due to the limited stability of the solution, it is recommended to prepare it fresh before each set of analyses.
-
Potassium Dihydroxytartrate Solution: As an alternative to the free acid, a saturated solution of potassium dihydroxytartrate can be used as the precipitating agent.[1]
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) Solution: Prepare and standardize against a primary standard such as sodium oxalate.
-
Sulfuric Acid (H₂SO₄) Solution (for volumetric analysis): 1 M solution for dissolving the precipitate.
-
Wash Solution: A 50:50 (v/v) mixture of ethanol (B145695) and water.
2. Gravimetric Determination of Sodium
This protocol outlines the steps for the gravimetric analysis of sodium.
-
Sample Preparation: Accurately weigh a sample containing a known amount of sodium and dissolve it in a minimal amount of distilled water.
-
Precipitation: To the sample solution, add a freshly prepared, saturated solution of this compound in slight excess. Stir the solution gently and allow it to stand for at least one hour to ensure complete precipitation. The formation of a white precipitate indicates the presence of sodium.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity. Wash the precipitate several times with a 50:50 ethanol/water solution to remove any soluble impurities.
-
Drying: Dry the crucible containing the precipitate in an oven at 110°C to a constant weight.
-
Weighing: After drying, cool the crucible in a desiccator and weigh it accurately.
-
Calculation: The weight of sodium in the original sample can be calculated using the following formula:
Weight of Na (g) = Weight of precipitate (g) × (2 × Atomic weight of Na / Molecular weight of Na₂C₄H₄O₈)
3. Volumetric Determination of Sodium
This protocol details the volumetric analysis of sodium via titration with potassium permanganate.
-
Sample Preparation and Precipitation: Follow steps 1 and 2 of the gravimetric protocol to precipitate the sodium dihydroxytartrate.
-
Filtration and Washing: Filter the precipitate through a sintered glass crucible and wash thoroughly with a 50:50 ethanol/water solution.
-
Dissolution of Precipitate: Transfer the precipitate from the crucible into a beaker. Add a known volume of 1 M sulfuric acid to dissolve the precipitate completely.
-
Titration: Titrate the resulting this compound solution with a standardized 0.1 N potassium permanganate solution. The endpoint is indicated by the first persistent pink color.
-
Calculation: The amount of sodium in the sample is calculated based on the stoichiometry of the reaction between this compound and potassium permanganate. The reaction is:
5 H₂C₄H₄O₈ + 2 MnO₄⁻ + 6 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O
From this, the weight of sodium can be calculated as follows:
Weight of Na (g) = (Volume of KMnO₄ (L) × Normality of KMnO₄ (N)) × (Molecular weight of Na / 2)
Visualizations
Chemical Reaction Pathway
Caption: Precipitation of Sodium with Dihydroxytartrate.
Experimental Workflow: Gravimetric Method
Caption: Workflow for Gravimetric Sodium Analysis.
Experimental Workflow: Volumetric Method
Caption: Workflow for Volumetric Sodium Analysis.
References
The Role of Dihydroxytartaric Acid in Bioactive Molecule Synthesis: A Review and Application Notes
A Note on Dihydroxytartaric Acid: Extensive literature review reveals that the direct application of this compound (2,2,3,3-tetrahydroxybutanedioic acid) as a chiral precursor in the synthesis of complex bioactive molecules is not widely documented. It is more commonly recognized for its properties as a metal chelator and in specific chemical reagents. In contrast, the closely related tartaric acid (2,3-dihydroxybutanedioic acid) is a cornerstone of asymmetric synthesis, serving as a versatile and extensively utilized chiral building block for a vast array of bioactive compounds.
This document will focus on the well-established applications of tartaric acid in the synthesis of bioactive molecules, providing detailed application notes and protocols as a representative example of a dihydroxy dicarboxylic acid in this critical role. It is presumed that the interest in this compound may stem from its structural relation to the synthetically pivotal tartaric acid.
Application Notes
Tartaric acid, available in its dextrorotatory (L-(+)-tartaric acid) and levorotatory (D-(-)-tartaric acid) forms, is a C2-symmetric molecule that serves as an invaluable chiral pool starting material. Its two stereocenters and versatile functional groups (two carboxylic acids and two hydroxyl groups) allow for its incorporation into complex molecular architectures with high stereochemical control.
Key applications in the synthesis of bioactive molecules include:
-
As a Chiral Scaffold: The carbon backbone of tartaric acid can be directly incorporated into the final target molecule, providing a reliable method for introducing two adjacent stereocenters.
-
As a Chiral Auxiliary: Derivatives of tartaric acid can be used to direct the stereochemical outcome of a reaction on a separate substrate, and are subsequently removed.
-
In the Synthesis of Chiral Ligands and Catalysts: Tartaric acid is a precursor to widely used chiral ligands such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and tartrate esters used in Sharpless asymmetric epoxidation.
A prominent example of tartaric acid's utility is in the enantioselective synthesis of insect pheromones, such as (+)-disparlure, the sex pheromone of the gypsy moth.
Synthesis of (+)-Disparlure from L-(+)-Tartaric Acid
The synthesis of (+)-disparlure from L-(+)-tartaric acid highlights the use of this chiral precursor to establish the stereochemistry of the final epoxide product. The overall strategy involves the transformation of the C4 backbone of tartaric acid into the core of the disparlure (B1670770) molecule.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| Mono-esterification & Acetonide Formation | Mono-ester acetonide | L-(+)-Tartaric acid | 2-Butanone, Acetone, p-TSA | High | [1] |
| Grignard Reaction | Diol | Epoxide intermediate | C₉H₁₉MgBr, Li₂CuCl₄ | 70 | [2] |
| Hydrolysis | Diol | Acetonide protected diol | Trifluoroacetic acid (TFA) | 85 | [2] |
| Mono-tosylation | Mono-tosylate | Diol | TsCl, Pyridine | 80 | [2] |
| Epoxidation | Epoxide | Mono-tosylate | K₂CO₃ | 89 | [2] |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening of an Epoxide Intermediate with a Grignard Reagent [2]
This protocol describes a key carbon-carbon bond-forming step in the synthesis of a (+)-disparlure precursor.
-
Reaction Setup: A solution of the epoxide intermediate derived from L-(+)-tartaric acid in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -76 °C using a dry ice/acetone bath.
-
Catalyst Addition: A catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF is added to the reaction mixture.
-
Grignard Reagent Addition: A solution of the Grignard reagent (e.g., nonylmagnesium bromide, C₉H₁₉MgBr) in THF is added dropwise to the cooled reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -76 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diol.
Protocol 2: Epoxidation via Mono-tosylation and Intramolecular Cyclization [2]
This protocol details the formation of the crucial epoxide ring in a (+)-disparlure precursor.
-
Mono-tosylation:
-
To a solution of the diol in pyridine, cooled to 0 °C, p-toluenesulfonyl chloride (TsCl) is added portion-wise.
-
The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine, then dried and concentrated.
-
-
Intramolecular Cyclization (Epoxidation):
-
The purified mono-tosylate is dissolved in methanol.
-
Potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the epoxide, which may be further purified by chromatography.
-
Visualizations
Logical Workflow for the Synthesis of (+)-Disparlure
Caption: Synthetic pathway from L-(+)-tartaric acid to (+)-disparlure.
Signaling Pathway (Hypothetical)
While this compound itself is not directly implicated in specific signaling pathways, many bioactive molecules synthesized from tartaric acid are designed to interact with biological targets such as enzymes or receptors. For instance, many enzyme inhibitors function by blocking a specific step in a metabolic pathway.
The following diagram illustrates a generic enzyme inhibition model.
Caption: Model of competitive enzyme inhibition by a bioactive molecule.
References
Application Notes and Protocols for the Synthesis of Dihydroxytartaric Acid via Maleic Anhydride Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxytartaric acid, a C4 dicarboxylic acid, serves as a valuable building block in organic synthesis and is of significant interest in the pharmaceutical and food industries. Its synthesis from readily available precursors is a key area of research. This document provides detailed application notes and experimental protocols for the synthesis of this compound through the oxidation of maleic anhydride (B1165640). The primary method described involves the hydrolysis of maleic anhydride to maleic acid, followed by catalytic epoxidation to cis-epoxysuccinic acid, and subsequent hydrolysis to the final product.
Reaction Pathway
The synthesis of this compound from maleic anhydride proceeds through a three-step process:
-
Hydrolysis of Maleic Anhydride: Maleic anhydride is first hydrolyzed in an aqueous solution to form maleic acid.
-
Catalytic Epoxidation: The double bond in maleic acid is then oxidized, typically using hydrogen peroxide as the oxidant in the presence of a catalyst, to form cis-epoxysuccinic acid.
-
Hydrolysis of Epoxide: The resulting cis-epoxysuccinic acid is hydrolyzed to yield this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound from maleic anhydride. Two primary catalytic systems are presented: a tungstate-based catalyst and a potassium iodate (B108269)/iodine composite oxidant system.
Protocol 1: Synthesis using Hydrogen Peroxide and a Tungstate (B81510) Catalyst
This protocol is adapted from studies demonstrating the efficacy of tungstate catalysts in the epoxidation of maleic acid.[1][2]
Materials:
-
Maleic Anhydride (C₄H₂O₃)
-
Deionized Water (H₂O)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) or Tungstic Acid (H₂WO₄)
-
Hydrogen Peroxide (H₂O₂, 30-50% solution)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment (optional) and final hydrolysis.[3]
-
Ethanol (for crystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Crystallization dish
-
Vacuum oven
Procedure:
Step 1: Hydrolysis of Maleic Anhydride
-
In the three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 98 g (1.0 mol) of maleic anhydride to 500 mL of deionized water.
-
Heat the mixture to 60-70°C while stirring to facilitate the hydrolysis of maleic anhydride to maleic acid. The reaction is typically complete when all the solid has dissolved.
Step 2: Catalytic Epoxidation
-
To the maleic acid solution, add the tungstate catalyst. The optimal amount can vary, but a starting point is 10% by weight of the initial maleic anhydride (e.g., 9.8 g of sodium tungstate dihydrate).[1][2]
-
Heat the solution to 70°C.
-
Slowly add 1.5 moles of hydrogen peroxide (e.g., 170 g of a 30% solution) to the reaction mixture using a dropping funnel over a period of 1-2 hours. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature at 70°C.
-
After the addition is complete, continue stirring the reaction mixture at 70°C for 4-6 hours.
Step 3: Hydrolysis to this compound and Purification
-
After the epoxidation is complete, the resulting cis-epoxysuccinic acid is hydrolyzed. This can be achieved by refluxing the solution for an additional 2-4 hours.[2] Some protocols suggest the addition of a strong acid like sulfuric acid to facilitate this step.[3]
-
Allow the reaction mixture to cool to room temperature, which should induce the crystallization of this compound.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
For purification, recrystallize the crude this compound from a suitable solvent such as hot water or an ethanol-water mixture.[4]
-
Wash the purified crystals with cold deionized water and dry them in a vacuum oven at 50-60°C.
Protocol 2: Synthesis using a Composite Potassium Iodate and Iodine Oxidant
This protocol is based on a patented method for the preparation of L-(+)-tartaric acid.[1][5]
Materials:
-
Maleic Anhydride (C₄H₂O₃)
-
Deionized Water (H₂O)
-
Potassium Wolframate (K₂WO₄) or Sodium Wolframate (Na₂WO₄)
-
Potassium Iodate (KIO₃)
-
Iodine (I₂)
-
Sulfuric Acid (H₂SO₄, concentrated)
Equipment:
-
Same as in Protocol 1.
Procedure:
Step 1: Oxidation Reaction
-
In a reactor, combine 98 g (1.0 mol) of maleic anhydride, 750 g of deionized water, and 1.5 g of potassium wolframate.[1]
-
Stir the mixture and add 129 g (approximately 0.60 mol) of potassium iodate and 152 g (approximately 0.60 mol) of iodine.[1]
-
Heat the mixture to 103°C with stirring and maintain it at reflux for 5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to collect the solid intermediate product, which is a crude form of (2R, 3S)-2,3-dihydroxybutanedioic acid anhydride containing some L-(+)-tartrate.[1]
Step 2: Hydrolysis and Purification
-
Take the crude intermediate from the previous step and add it to a solution of 20% sulfuric acid (e.g., 100 g of intermediate in 800 g of 20% H₂SO₄).
-
Heat the mixture to 105°C with stirring and maintain this temperature for 6 hours to ensure complete hydrolysis.
-
Cool the solution to room temperature to allow for the crystallization of L-(+)-tartaric acid.
-
Collect the crystals by filtration, wash them with cold water, and dry them.
Data Presentation
The following tables summarize quantitative data derived from various studies on the synthesis of this compound from maleic anhydride.
Table 1: Effect of Reactant Molar Ratio on Tartaric Acid Yield (Tungstate Catalyst) [2]
| Molar Ratio (Maleic Acid : H₂O₂) | Yield based on H₂O₂ (%) | Yield based on Maleic Anhydride (%) |
| 1.0 | 75 | 75 |
| 1.2 | 82 | 68 |
| 1.5 | 90 | 60 |
| 2.0 | 92 | 46 |
Table 2: Effect of Catalyst Concentration on Reaction Time and Yield [2]
| Catalyst (Sodium Tungstate) Ratio (wt% of Maleic Anhydride) | Reaction Time (hours) | Yield based on Maleic Anhydride (%) |
| 1 | 16 | 51.91 |
| 10 | 10 | 59.11 |
Table 3: Reaction Conditions and Yields from Iodate/Iodine Method [1]
| Maleic Anhydride (mol) | Water (g) | Catalyst (g) | KIO₃ (mol) | I₂ (mol) | Temp (°C) | Time (h) | Intermediate Yield (g) | Final Product Purity (%) |
| 1.0 | 588 | 1.0 (Na₂WO₄) | 0.50 | 0.50 | 100 | 4 | 57.4 | ~99.5 |
| 1.0 | 750 | 1.5 (K₂WO₄) | 0.60 | 0.60 | 103 | 5 | 65.4 | ~99.5 |
| 1.0 | 980 | 1.9 (Na₂WO₄) | 0.60 | 0.60 | 105 | 6 | 68.6 | ~99.5 |
Mandatory Visualizations
Reaction Signaling Pathway
References
- 1. CN102452932A - Preparation method of L- (+) -tartaric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1131195C - Process for synthesizing tartaric acid from maleic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102452932B - Preparation method for L-(+)-tartaric acid - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Production of 2,2,3,3-tetrahydroxybutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-tetrahydroxybutanedioic acid, commonly known as tartaric acid, is a chiral dicarboxylic acid with significant applications in the food, pharmaceutical, and chemical industries.[1] Its enantiomers, L-(+)-tartaric acid and D-(-)-tartaric acid, serve as crucial chiral building blocks in asymmetric synthesis.[1][2] Enzymatic catalysis offers a highly specific and efficient route for the production of enantiomerically pure tartaric acid, overcoming the limitations of chemical synthesis which often results in racemic mixtures.[1][2]
This document provides detailed protocols for the enzymatic production of L-(+)-tartaric acid using recombinant cis-epoxysuccinate hydrolase (CESH). The process involves the expression and purification of His-tagged CESH from Escherichia coli, the enzymatic conversion of cis-epoxysuccinate to L-(+)-tartaric acid, and subsequent downstream processing and product analysis.
Principle of the Method
The enzymatic synthesis of L-(+)-tartaric acid is based on the stereospecific hydrolysis of the epoxide ring of cis-epoxysuccinate, catalyzed by the enzyme cis-epoxysuccinate hydrolase (CESH).[1][2] By utilizing a recombinant CESH with a polyhistidine tag (His-tag), the enzyme can be efficiently produced in E. coli and purified using Immobilized Metal Affinity Chromatography (IMAC).[3][4][5][6] The purified enzyme is then used to catalyze the conversion of disodium (B8443419) cis-epoxysuccinate to disodium L-(+)-tartrate. The final product, L-(+)-tartaric acid, is recovered by precipitation as its calcium salt, followed by acidification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic production of L-(+)-tartaric acid.
Table 1: Performance of Recombinant cis-Epoxysuccinate Hydrolase (CESH)
| Parameter | Value | Reference |
| Specific Activity | 262 U/mg | (Wang et al., 2017) |
| Purification Fold | 184-fold | (Cui et al., 2013) |
| Purification Yield | 18.8% | (Cui et al., 2013) |
| K_m (sodium cis-epoxysuccinate) | 35.71 mM | (Cui et al., 2013) |
| V_max | 2.65 mM/min | (Cui et al., 2013) |
| Optimal pH | 7.0 - 9.0 | (Cui et al., 2013) |
| Optimal Temperature | 37 °C | (Cui et al., 2013) |
One unit (U) of CESH activity is defined as the amount of enzyme that produces 1 µmol of L-(+)-tartaric acid per minute under standard assay conditions.
Table 2: Enzymatic Reaction and Product Yield
| Parameter | Value | Reference |
| Substrate Concentration | 0.2 M disodium cis-epoxysuccinate | (Peng et al., 2010) |
| Enzyme Loading | 1 g wet cells / 30 mL substrate solution | (Peng et al., 2010) |
| Reaction Time | 10 min - 24 hours | (Peng et al., 2010), (US3957579A) |
| Conversion Yield | 91 - 92% | (US3957579A) |
| Product Purity (Enantiomeric Excess) | >99% | (Cui et al., 2013) |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged CESH
This protocol describes the expression of His-tagged CESH in E. coli and its subsequent purification using IMAC.
1.1. Expression of Recombinant CESH
-
Transformation: Transform E. coli BL21(DE3) cells with a pET expression vector containing the His-tagged CESH gene.
-
Culture Inoculation: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking (250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD_600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[7]
-
Incubation: Continue to incubate the culture at a lower temperature, for instance 16-25°C, for 16-24 hours to enhance the yield of soluble protein.[7]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.[8]
1.2. Cell Lysis
-
Resuspension: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Enzymatic Lysis: Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[9]
-
Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use 6 cycles of 30-second bursts with 30-second cooling intervals.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[10] Collect the supernatant containing the soluble His-tagged CESH.
1.3. Immobilized Metal Affinity Chromatography (IMAC) Purification
-
Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.[11]
-
Protein Loading: Load the clarified cell lysate onto the equilibrated column. Collect the flow-through for analysis.[11]
-
Washing: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[11]
-
Elution: Elute the His-tagged CESH with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).[11] Collect 1 mL fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified CESH. Pool the fractions with the highest purity.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
-
Storage: Store the purified enzyme at -80°C.
Protocol 2: Enzymatic Synthesis of L-(+)-Tartaric Acid
This protocol details the enzymatic conversion of cis-epoxysuccinate to L-(+)-tartaric acid.
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing 0.2 M disodium cis-epoxysuccinate in 50 mM Tris-HCl buffer, pH 8.0.
-
Enzyme Addition: Add the purified CESH to the reaction mixture. A typical enzyme loading is 1 mg of purified enzyme per 50 mL of reaction volume.
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 4-24 hours. The reaction progress can be monitored by HPLC.
-
Reaction Termination: Once the reaction is complete (as determined by the consumption of the substrate), terminate the reaction by heating the mixture to 80°C for 10 minutes to denature the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the denatured enzyme. Collect the supernatant containing the disodium L-(+)-tartrate.
Protocol 3: Downstream Processing and Product Isolation
This protocol describes the recovery of L-(+)-tartaric acid from the reaction mixture.
-
Calcium Salt Precipitation: To the supernatant from Protocol 2, add a 1.2 M solution of calcium chloride (CaCl_2) dropwise while stirring. A white precipitate of calcium L-(+)-tartrate will form.
-
Maturation: Allow the precipitate to mature by stirring for an additional 1-2 hours at room temperature.
-
Filtration: Collect the calcium L-(+)-tartrate precipitate by vacuum filtration.
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities.
-
Acidification: Resuspend the calcium L-(+)-tartrate precipitate in a minimal amount of deionized water. Slowly add 1 M sulfuric acid (H_2SO_4) with constant stirring until the pH of the solution is approximately 2.0. This will precipitate calcium sulfate (B86663) and release free L-(+)-tartaric acid into the solution.
-
Calcium Sulfate Removal: Remove the insoluble calcium sulfate by filtration.
-
Crystallization: Concentrate the filtrate containing the L-(+)-tartaric acid by rotary evaporation. Allow the concentrated solution to cool slowly to induce crystallization.
-
Product Recovery: Collect the L-(+)-tartaric acid crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 4: Product Analysis by HPLC
This protocol outlines a method for the quantitative analysis of L-(+)-tartaric acid.[12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12][13]
-
Mobile Phase: An isocratic mobile phase consisting of 0.01 M potassium dihydrogen phosphate (B84403) (KH_2PO_4) adjusted to pH 2.6 with phosphoric acid.[12][13]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of L-(+)-tartaric acid of known concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the reaction mixture or the final product solution with the mobile phase to a concentration within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the tartaric acid standards against their concentrations. Determine the concentration of L-(+)-tartaric acid in the samples by interpolating their peak areas on the calibration curve.
Visualizations
References
- 1. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. labcompare.com [labcompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. neb.com [neb.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid
Welcome to the technical support center for diastereomeric crystallization using dihydroxytartaric acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their chiral resolution experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Question 1: Why are no crystals forming in my experiment?
Answer:
The lack of crystal formation is typically due to high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.[1]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent," a solvent in which the salts are less soluble, to induce precipitation. This should be done slowly to avoid oiling out.[1]
-
Lower Temperature: Reduce the crystallization temperature, as solubility generally decreases with temperature.[1]
-
Seeding: Add a small number of seed crystals of the desired diastereomeric salt to initiate crystallization.[1] If pure crystals are not available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1]
-
Solvent Screening: The chosen solvent may be too effective at dissolving the salts. A systematic screening for a less optimal solvent for both diastereomers is recommended.
Question 2: My product is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often caused by excessively high supersaturation or the temperature being above the melting point of the solvated solid.[1][2]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution to begin with.[1]
-
Slow Down Cooling: Employ a much slower cooling rate to prevent the rapid drop in solubility that leads to oil formation.
-
Gradual Anti-Solvent Addition: If using an anti-solvent, add it very slowly and potentially at a higher temperature.[1]
-
Increase Crystallization Temperature: If feasible, select a solvent system where crystallization can occur at a higher temperature, ensuring it is well below the melting point of the salt.[1]
-
Ensure Proper Agitation: Adequate stirring can promote the formation of crystals over oil.[1]
Question 3: The yield of my desired diastereomeric salt is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of the target diastereomer is still in the mother liquor. This can be due to suboptimal solubility or stopping the crystallization process prematurely.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[1]
-
Adjust Molar Ratio: While a 1:1 molar ratio of the resolving agent to the racemate is a common starting point, using less than one equivalent of the resolving agent can sometimes improve separation efficiency.[3]
-
Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium, unless kinetic resolution is intended.[4]
-
Recover from Mother Liquor: The desired enantiomer may be recoverable from the mother liquor through subsequent crystallization steps or chromatography.
Question 4: The diastereomeric excess (purity) of my crystals is low. How can I enhance it?
Answer:
Low purity suggests that the undesired diastereomer is co-precipitating with the desired one. This can happen if the solubilities of the two diastereomers are too similar in the chosen solvent.
Troubleshooting Steps:
-
Recrystallization: The most common method to improve purity is to recrystallize the isolated salt. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.[5]
-
Digestion/Slurrying: Suspending the crystals in a solvent where they have partial solubility and stirring for a period can allow the less stable, less pure crystals to redissolve and the more stable, purer crystals to dominate. A short boiling period in a solvent mixture can sometimes be effective.[4]
-
Solvent Screening: A different solvent may offer a greater difference in solubility between the two diastereomers, leading to better separation.[3]
-
Kinetic vs. Thermodynamic Control: Unusually fast crystallization may be under kinetic control, where the faster-forming diastereomer precipitates first. If left for too long, the system can move towards thermodynamic equilibrium, potentially decreasing purity. In such cases, rapid filtration is crucial.[4]
Frequently Asked Questions (FAQs)
What is diastereomeric crystallization and why is this compound used?
Diastereomeric crystallization is a method for separating enantiomers (mirror-image molecules with identical physical properties) from a racemic mixture.[6] The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as a specific stereoisomer of this compound. This reaction forms a pair of diastereomers, which are stereoisomers that are not mirror images of each other.[7][8] Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[3] This difference allows for the separation of one diastereomer by fractional crystallization.[9] this compound is a derivative of tartaric acid, a widely used and effective resolving agent due to its rigid structure and availability in optically pure forms.[5][10]
How do I select the optimal solvent for my crystallization?
The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility at a given temperature. The desired diastereomer should be sparingly soluble, while the other should be more soluble.
General Guidelines for Solvent Selection:
-
Screening: A screening process is often necessary to find the best solvent or solvent mixture.[6] Common solvents for recrystallization include ethanol, methanol, isopropanol, acetone, and water, or mixtures such as hexane/acetone.[1][11]
-
"Like Dissolves Like": Solvents with functional groups similar to the compound being crystallized are often good solubilizers.[11]
-
Temperature Gradient: A good solvent will typically show a large difference in solute solubility between high and low temperatures.
What is the impact of temperature and cooling rate on the crystallization process?
Temperature is a critical parameter. Lowering the temperature generally decreases the solubility of the diastereomeric salts, which can increase the yield.[1] However, the cooling rate can significantly impact crystal quality and purity.
-
Slow Cooling: Promotes the formation of larger, more ordered, and purer crystals.
-
Rapid Cooling (Quenching): Can lead to the formation of small crystals, trapping of impurities, or oiling out.[1] It may be beneficial in cases of kinetic resolution where the desired diastereomer crystallizes much faster.[4]
How does the molar ratio of this compound to the racemic mixture affect the outcome?
The molar ratio of the resolving agent to the racemic substrate is a key variable.[12]
-
Substoichiometric Amounts (e.g., 0.5 equivalents): Often used to improve separation efficiency or if the resolving agent is expensive.[3][6] This can increase the solubilities of the diastereomeric salts, potentially leading to better purity.
-
Equimolar Amounts (1.0 equivalent): A common starting point for screening.
-
Excess Resolving Agent: Can sometimes act as an impurity and negatively affect the crystallization thermodynamics and kinetics.
How do I regenerate the pure enantiomer from the isolated diastereomeric salt?
Once a diastereomeric salt of sufficient purity has been isolated, the final step is to break the salt to liberate the desired enantiomer.[6]
-
Basification/Acidification: The purified diastereomeric salt is typically dissolved in a suitable solvent (like water).[5] An acid or base is then added to neutralize the resolving agent. For example, if resolving a racemic amine with this compound, a base (e.g., NaOH) is added to deprotonate the amine, making it a free base.[4][5]
-
Extraction: The liberated enantiomer is then extracted into an organic solvent that is immiscible with the aqueous layer (e.g., dichloromethane, ethyl acetate).[5][6]
-
Isolation: The organic solvent is dried and then removed under reduced pressure to yield the purified enantiomer.[6]
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Resolution of a Racemic Acid
| Entry | Resolving Agent (0.5 equiv.) | Solvent System | Temp. (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Crystal Morphology |
| 1 | (R)-1-Phenylethylamine | Methanol | 0 | 35 | 65 | Fine needles |
| 2 | (R)-1-Phenylethylamine | Ethanol | 0 | 40 | 78 | Prismatic crystals |
| 3 | (R)-1-Phenylethylamine | Isopropanol | 0 | 42 | 92 | High purity, good crystals |
| 4 | Brucine | Acetone | 0 | 38 | 85 | Good purity |
Data adapted from a representative example of chiral resolution.[1] Diastereomeric excess is determined by analyzing the crystalline solid, typically via HPLC or NMR.
Table 2: Influence of Crystallization Time and Temperature on Purity and Yield
| Entry | Crystallization Time | Temperature (°C) | Yield (%) | Enantiomeric Purity (ee, %) | Control Type |
| 1 | < 1 hour | 60°C then cool | ~90 | ~90 | Kinetic |
| 2 | < 15 minutes | -7°C (Frozen) | High | 83.5-89.1 | Kinetic |
| 3 | Overnight (12 hours) | 5°C | 97.0 | 44.0 | Thermodynamic |
Data adapted from a study showing the shift from kinetic to thermodynamic control.[4] Rapid filtration is key for kinetically controlled resolutions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the chiral resolving agent, this compound (0.5 to 1.0 equivalent), in the chosen solvent at an elevated temperature to ensure complete dissolution.[6]
-
Controlled Cooling: Slowly cool the solution while stirring at a constant rate. Agitation helps ensure homogeneity and prevent the formation of large agglomerates.[6]
-
Seeding (Optional): Once the solution is supersaturated (e.g., cooled to a specific temperature), add a small quantity of seed crystals of the desired diastereomer to induce crystallization.
-
Maturation: Allow the mixture to stir at the final crystallization temperature for a set period (e.g., 2-12 hours) to allow the crystallization to complete.
-
Isolation: Collect the solid product by suction filtration.[6]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.[5]
-
Analysis: Determine the diastereomeric purity of the isolated salt using methods like NMR, HPLC, or by measuring the optical rotation.[6]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the isolated diastereomeric salt to a clean flask and add a minimal amount of a suitable hot solvent to completely dissolve the solid.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to promote the growth of large, high-purity crystals.
-
Further Cooling: To maximize the yield, cool the flask further in an ice bath.[5]
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Protocol 3: Regeneration of the Pure Enantiomer
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in water.[5]
-
Basification/Acidification: With stirring, add an aqueous base (e.g., 2M NaOH) or acid dropwise until the salt has fully dissociated and the desired enantiomer is liberated (e.g., pH > 10 for liberating a free amine).[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.[5]
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified enantiomer.[6]
-
Final Analysis: Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation.[6]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: A decision tree for troubleshooting common crystallization issues.
Caption: Relationship between kinetic and thermodynamic control in crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Dihydroxytartaric Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dihydroxytartaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory-scale synthesis of this compound involves the oxidation of tartaric acid. A widely used method is the Fenton oxidation, which employs hydrogen peroxide (H₂O₂) in the presence of a ferrous salt (Fe²⁺) as a catalyst.[1][2][3] This reaction is known for its relative simplicity and effectiveness in introducing hydroxyl groups.
Q2: What are the key reaction parameters that influence the yield and purity of this compound?
Several parameters are critical to the successful synthesis of this compound and directly impact the final yield and purity. These include:
-
pH: The acidity of the reaction medium is crucial. The Fenton reaction, for instance, is highly pH-dependent, with acidic conditions generally favoring the desired oxidation.[1][4]
-
Temperature: Reaction temperature affects the rate of oxidation. However, excessively high temperatures can lead to the decomposition of the desired product and an increase in side reactions.[5]
-
Reactant Molar Ratios: The stoichiometry of tartaric acid, hydrogen peroxide, and the iron catalyst must be carefully controlled to optimize the conversion and minimize byproduct formation.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of tartaric acid, but prolonged reaction times can lead to over-oxidation and product degradation.
Q3: What is the expected yield for this compound synthesis?
The yield of this compound can vary significantly based on the chosen synthesis method and the precise control of reaction conditions. While specific yields are not always reported consistently across the literature, optimizing the parameters mentioned above is key to maximizing the outcome. For instance, in related dicarboxylic acid syntheses, yields can be significantly improved through careful process control.
Q4: How can I purify the synthesized this compound?
Recrystallization is a standard and effective method for purifying crude this compound.[6][7][8][9][10] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the this compound crystallizes out, leaving most impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
Q5: What analytical methods are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for analyzing the purity of this compound and other organic acids.[11][12][13][14][15] By using an appropriate column and mobile phase, it is possible to separate this compound from unreacted starting materials and byproducts, allowing for accurate quantification of its purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incorrect pH of the reaction mixture. | The Fenton oxidation of tartaric acid is sensitive to pH. Ensure the initial pH is within the optimal range (typically acidic) by using a calibrated pH meter and adjusting with a suitable acid or base.[1][4] |
| Suboptimal reaction temperature. | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, the product may decompose.[5] Monitor and control the reaction temperature closely using a water or oil bath. |
| Improper molar ratio of reactants. | An incorrect ratio of tartaric acid to hydrogen peroxide and ferrous salt can lead to incomplete reaction or the formation of unwanted byproducts. Carefully calculate and measure the amounts of all reactants. |
| Degradation of hydrogen peroxide. | Hydrogen peroxide can decompose over time, especially when exposed to light, heat, or contaminants. Use fresh, properly stored hydrogen peroxide and add it to the reaction mixture gradually. |
| Inactivation of the catalyst. | The ferrous (Fe²⁺) catalyst can be oxidized to ferric (Fe³⁺) iron, which may be less effective. Ensure the catalyst is active and consider the use of a reducing agent if necessary to maintain the Fe²⁺ concentration. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Over-oxidation of tartaric acid. | Excessive reaction time or a high concentration of the oxidizing agent can lead to the formation of smaller organic acids and other degradation products. Optimize the reaction time and the amount of hydrogen peroxide used. |
| Incomplete reaction. | Unreacted tartaric acid will be a major impurity if the reaction does not go to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. |
| Side reactions. | The Fenton reaction can generate highly reactive hydroxyl radicals that may lead to a variety of side products.[2] Adjusting the reaction conditions (pH, temperature, reactant concentration) can help to minimize these side reactions. |
| Ineffective purification. | If recrystallization is not performed correctly, impurities can be trapped within the crystals of the final product. Ensure the correct solvent is chosen and that the cooling process is slow enough to allow for the formation of pure crystals.[6][7][8][9][10] |
Problem 3: Difficulty in Product Crystallization
| Possible Cause | Suggested Solution |
| Solution is not saturated. | If too much solvent is used during recrystallization, the solution will not be saturated, and the product will not crystallize upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling is too rapid. | Rapid cooling can lead to the formation of an oil or a fine, impure powder instead of crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath if necessary. |
| Presence of impurities inhibiting crystallization. | High levels of impurities can interfere with the crystal lattice formation. It may be necessary to perform a preliminary purification step, such as a solvent wash, before recrystallization. |
| "Oiling out" of the product. | If the boiling point of the solvent is higher than the melting point of the solute, the product may separate as a liquid ("oil out") rather than crystallizing. Choose a solvent with a lower boiling point.[10] |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Typical Range | Effect on Yield and Purity | Reference |
| pH | 2.5 - 4.5 | Lower pH can favor the Fenton reaction and improve efficiency, while higher pH may lead to iron precipitation and reduced catalytic activity. | [1][3][4] |
| Temperature (°C) | 20 - 70 | Increasing temperature generally increases the reaction rate, but temperatures above a certain threshold can lead to product decomposition and decreased yield. | [5] |
| Molar Ratio (H₂O₂:Tartaric Acid) | 1:1 to 5:1 | A higher ratio of H₂O₂ can increase the conversion of tartaric acid but also increases the risk of over-oxidation. | |
| Molar Ratio (Fe²⁺:H₂O₂) | 1:5 to 1:25 | The catalyst concentration influences the rate of hydroxyl radical formation. Too low a concentration leads to a slow reaction, while too high a concentration can promote unwanted side reactions. |
Experimental Protocols
Synthesis of this compound via Fenton Oxidation of L-Tartaric Acid
Materials:
-
L-Tartaric Acid
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w solution)
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar amount of L-tartaric acid in deionized water.
-
Add a catalytic amount of ferrous sulfate heptahydrate to the solution and stir until it is fully dissolved.
-
Adjust the pH of the solution to the desired acidic value (e.g., pH 3-4) using dilute sulfuric acid.
-
Cool the flask in an ice-water bath to maintain a low temperature.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the reaction mixture from the dropping funnel over a period of 1-2 hours with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by a suitable method if possible.
-
Upon completion, the reaction mixture can be worked up to isolate the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., water, ethanol-water mixture)
-
Activated carbon (optional)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes to remove colored impurities.
-
Hot-filter the solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A common mobile phase for organic acid analysis is an aqueous solution of a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0), sometimes with a small percentage of an organic modifier like acetonitrile (B52724) or methanol.[11][15]
Procedure:
-
Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized this compound in the mobile phase.
-
Set the HPLC parameters, including the mobile phase flow rate and the UV detection wavelength (typically around 210 nm for organic acids).
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to analyze its purity. The presence of other peaks indicates impurities.
-
The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Figure 3. Comparison of thermal images during the oxidation of tartaric acid with different initial temperatures (left column: initial state while adding the catalyst, middle column: while running the reaction, and right column: at the temperature maximum) : Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate : Science and Education Publishing [pubs.sciepub.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 13. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 14. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Dihydroxytartaric Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in dihydroxytartaric acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the oxidation of tartaric acid. A widely used approach involves the use of Fenton's reagent, which is a solution of hydrogen peroxide and an iron(II) salt catalyst.[1][2][3] This method is valued for its relative simplicity and effectiveness.
Q2: What are the main factors that influence the yield of the this compound synthesis?
A2: Several key parameters can significantly impact the final yield. These include:
-
Temperature: The reaction temperature affects the rate of both the desired oxidation and potential side reactions.
-
pH: The acidity or alkalinity of the reaction medium can influence the catalytic activity of the iron species and the stability of the product.[4]
-
Concentration of Reactants: The molar ratios of tartaric acid, hydrogen peroxide, and the iron catalyst are critical for optimizing the reaction.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to product degradation.
-
Purification Method: The efficiency of the purification process in separating this compound from byproducts and unreacted starting materials directly impacts the isolated yield.
Q3: What are the common byproducts in this reaction, and how can their formation be minimized?
A3: The oxidation of tartaric acid can lead to several byproducts, primarily through over-oxidation. Common byproducts can include tartronic acid and oxalic acid.[3] Minimizing their formation can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the oxidizing agent (hydrogen peroxide) and the reaction temperature. Using the minimum effective amount of hydrogen peroxide and maintaining a controlled temperature can help prevent the breakdown of the desired this compound.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material (tartaric acid) and the product (this compound). Thin Layer Chromatography (TLC) can also be a useful qualitative tool to track the disappearance of the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient hydrogen peroxide. 3. Incorrect pH of the reaction mixture. | 1. Ensure the iron(II) salt is not oxidized to iron(III) before the reaction; use a freshly prepared solution. 2. Check the concentration of the hydrogen peroxide solution and add it incrementally. 3. Adjust the pH of the tartaric acid solution to the optimal range before adding the catalyst and hydrogen peroxide. |
| Low Yield | 1. Over-oxidation of the product. 2. Suboptimal reaction temperature. 3. Inefficient purification. 4. Incorrect stoichiometry of reactants. | 1. Reduce the amount of hydrogen peroxide or add it more slowly. Consider lowering the reaction temperature. 2. Perform small-scale experiments to determine the optimal temperature for the reaction. 3. Explore different purification techniques such as recrystallization from various solvent systems or column chromatography. 4. Carefully calculate and measure the molar ratios of tartaric acid, hydrogen peroxide, and the iron catalyst. |
| Product Contaminated with Byproducts | 1. Excessive heating or prolonged reaction time. 2. High concentration of oxidizing agent. | 1. Decrease the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Use a stoichiometric or slightly excess amount of hydrogen peroxide. |
| Difficulty in Isolating the Product | 1. High solubility of the product in the reaction solvent. 2. Formation of a complex mixture that is difficult to separate. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent or by adjusting the pH. 2. Utilize column chromatography with a suitable stationary and mobile phase to separate the components. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fenton's Oxidation of Tartaric Acid
This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the parameters based on their specific laboratory conditions and desired outcomes.
Materials:
-
L-Tartaric acid
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w solution)
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Sulfuric acid (for pH adjustment)
-
Ethanol (B145695) (for purification)
Procedure:
-
Preparation of Tartaric Acid Solution: Dissolve a known amount of L-tartaric acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
pH Adjustment: Adjust the pH of the tartaric acid solution to a predetermined value (e.g., pH 3-4) using a dilute solution of sodium hydroxide or sulfuric acid.
-
Addition of Catalyst: Add a catalytic amount of iron(II) sulfate heptahydrate to the solution and stir until it is completely dissolved.
-
Initiation of Reaction: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture dropwise using a dropping funnel. Monitor the temperature of the reaction and maintain it within a specific range (e.g., 20-30°C) using a water bath.
-
Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.
-
Quenching the Reaction: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent like sodium sulfite.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot water and then add a larger volume of a less polar solvent like ethanol to induce crystallization upon cooling.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
-
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of key reaction parameters on the yield of this compound.
| Experiment ID | Tartaric Acid (mol) | H₂O₂ (mol) | FeSO₄·7H₂O (mol%) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
| 1 | 0.1 | 0.1 | 1 | 25 | 3.5 | 3 | 65 |
| 2 | 0.1 | 0.12 | 1 | 25 | 3.5 | 3 | 72 |
| 3 | 0.1 | 0.1 | 1 | 35 | 3.5 | 3 | 60 |
| 4 | 0.1 | 0.12 | 1 | 25 | 4.5 | 3 | 68 |
| 5 | 0.1 | 0.12 | 2 | 25 | 3.5 | 3 | 75 |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in the reaction.
References
- 1. Catalytic oxidation of tartaric acid with hydrogen peroxide [leybold-shop.com]
- 2. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 3. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Dihydroxytartaric acid stability and degradation issues
Welcome to the technical support center for dihydroxytartaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and common experimental issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
A1: this compound (also known as tetrahydroxysuccinic acid) is a dihydroxy derivative of tartaric acid. It is a white crystalline powder that is highly soluble in water.[1] Its primary use in a laboratory setting has been as a chemical reagent, notably for the determination of sodium.[1][2]
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as bases, fluorine, metals, and reducing agents.
Q3: What are the main stability concerns with this compound?
A3: this compound has two primary stability concerns:
-
Thermal Instability: The compound decomposes at its melting point of approximately 114-115°C.[1]
-
Aqueous Solution Instability: Aqueous solutions of this compound are known to decompose upon heating.[1] Like other carboxylic acid derivatives, its stability in solution can also be affected by pH, light, and the presence of oxidizing agents or metal ions.[3]
Q4: What happens when this compound degrades?
A4: Thermal decomposition can lead to the release of irritating vapors and gases, such as carbon monoxide (CO) and carbon dioxide (CO₂). The specific degradation products in solution can vary depending on the conditions (e.g., pH, temperature, presence of oxygen), but may involve oxidation or hydrolysis.
Q5: Is this compound hazardous?
A5: It is classified as causing serious eye damage. As a fine powder, it can also form combustible or explosive mixtures with air, so dust generation should be minimized. Standard laboratory safety practices, including the use of personal protective equipment (PPE) like safety glasses and gloves, should always be followed.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₈ | [4] |
| Molecular Weight | 182.09 g/mol | [1][4] |
| Melting Point | ~114-115°C (with decomposition) | [1] |
| pKa (at 25°C) | 1.92 | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Highly soluble in water | [1] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Freshly prepared this compound solution appears discolored or cloudy.
-
Question: I just dissolved solid this compound in water, but the solution has a yellow tint and is not perfectly clear. What could be the cause?
-
Answer:
-
Contamination of Solvent: Ensure you are using high-purity, deionized water. Contaminants, particularly metal ions, can cause discoloration.
-
Impurity of Solid: The solid reagent may have degraded slightly during storage. If the discoloration is minor, it may not affect experiments where high precision is not required. For sensitive assays, using a new or high-purity batch is recommended.
-
Incomplete Dissolution: Although highly soluble, ensure the solid is fully dissolved by gentle agitation. Avoid heating the solution to aid dissolution, as this will cause it to decompose.[1]
-
Issue 2: Inconsistent results in a sodium determination assay.
-
Question: I am using this compound as a reagent to precipitate sodium, but my results are not reproducible. What should I check?
-
Answer:
-
Reagent Solution Degradation: this compound solutions are not stable long-term. Always use a freshly prepared solution for each experiment. An older solution will have a lower effective concentration of the active reagent, leading to incomplete precipitation and variable results.
-
pH Control: The pH of the reaction mixture is critical for the selective precipitation of sodium. Ensure the pH is controlled and consistent across all samples and standards as specified in your protocol.
-
Temperature Fluctuations: Precipitation kinetics are temperature-dependent. Perform the precipitation and incubation steps at a constant, controlled temperature to ensure consistent results.
-
Interfering Ions: The presence of other cations can interfere with sodium precipitation. Review your sample matrix for potential interfering ions and consult literature for mitigation strategies.
-
Issue 3: Unexpected precipitate forms when mixing a this compound solution with a buffer.
-
Question: When I add my freshly prepared this compound solution to my buffered experimental sample, a precipitate forms immediately, even before adding the analyte. Why is this happening?
-
Answer:
-
Incompatibility with Buffer Components: this compound is a strong acid (pKa 1.92) and can react with certain buffer components.[1] For example, if you are using a phosphate (B84403) buffer at a high concentration, you may be precipitating an insoluble salt.
-
pH Shift: The addition of the acidic this compound solution could be causing a significant local drop in pH, leading to the precipitation of one of the buffer components or another component in your sample matrix.
-
Troubleshooting Steps:
-
Test the compatibility of your this compound solution and buffer by mixing them without the sample present.
-
Consider using an alternative buffer system.
-
Add the this compound solution slowly while vigorously stirring to minimize local pH changes.
-
-
Diagrams and Workflows
Caption: Key environmental factors influencing the degradation of this compound in aqueous solutions.
Caption: Troubleshooting workflow for addressing inconsistent results in experiments using this compound.
Experimental Protocols
Protocol: Gravimetric Determination of Sodium Using this compound (General Method)
This protocol is a generalized procedure based on the historical use of this compound as a precipitating agent for sodium.[2] Modern quantitative methods (e.g., ICP-OES, Flame Photometry) are now more common for sodium analysis. This method is suitable for demonstrating chemical principles.
1. Objective: To determine the concentration of sodium ions in an aqueous sample by precipitation with this compound.
2. Materials:
-
This compound (solid, high purity)
-
Deionized water
-
Sample containing an unknown concentration of sodium
-
Sodium chloride (for standard solutions)
-
Glacial acetic acid
-
Filtration apparatus (e.g., Gooch crucible, vacuum flask)
-
Drying oven
-
Analytical balance
3. Procedure:
-
Preparation of Reagent Solution (Prepare Fresh):
-
Weigh 1.0 g of this compound.
-
Dissolve in 10 mL of deionized water in a clean glass vial.
-
Gently agitate until fully dissolved. Do not heat. This solution is unstable and must be used shortly after preparation.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 20 mL) of the sodium-containing sample into a 100 mL beaker.
-
If the sample is alkaline, neutralize it by adding glacial acetic acid dropwise until it is slightly acidic.
-
-
Precipitation:
-
Slowly add the freshly prepared this compound solution dropwise to the sample while stirring continuously.
-
Continue stirring for 1-2 minutes after the addition is complete.
-
Allow the mixture to stand in an ice bath for at least 1 hour to ensure complete precipitation of sodium dihydroxytartrate.
-
-
Filtration and Washing:
-
Weigh a clean, dry Gooch crucible.
-
Filter the precipitate under vacuum.
-
Wash the precipitate with two small portions of cold ethanol to remove any soluble impurities.
-
Continue to draw air through the filter for several minutes to partially dry the precipitate.
-
-
Drying and Weighing:
-
Place the crucible with the precipitate in a drying oven set to 100-110°C for 1 hour, or until a constant weight is achieved.
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible with the dried precipitate.
-
Repeat the drying and weighing steps until the mass is constant.
-
4. Calculation:
-
Calculate the mass of the precipitate by subtracting the mass of the empty crucible.
-
Use the stoichiometry of the precipitate (Na₂C₄H₄O₈) and the initial sample volume to calculate the concentration of sodium in the original sample.
5. Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handle solid this compound in a way that minimizes dust creation.
-
Perform all operations in a well-ventilated fume hood.
References
- 1. This compound | 76-30-2 [chemicalbook.com]
- 2. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Low enantiomeric excess in Dihydroxytartaric acid resolution
Welcome to the Technical Support Center for the resolution of dihydroxytartaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high enantiomeric excess (e.e.) in the resolution of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the diastereomeric salt resolution of this compound, a method that relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.
Q1: I am observing a very low or no precipitation of diastereomeric salts. What are the possible causes and solutions?
A: This issue, often termed "oiling out," occurs when the diastereomeric salts are too soluble in the chosen solvent, preventing crystallization.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts, which may induce crystallization.
-
Anti-Solvent Addition: Gradually add a solvent in which the salts are less soluble (an anti-solvent) to promote precipitation.
-
Temperature Reduction: Lower the crystallization temperature, as solubility generally decreases with temperature.
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization.
-
Q2: Both diastereomers are co-crystallizing, leading to a low enantiomeric excess. How can I improve the selectivity?
A: Co-crystallization indicates that the solubility difference between the two diastereomeric salts is insufficient in the current experimental setup.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents or solvent mixtures is highly recommended to maximize the solubility difference between the diastereomers.
-
Resolving Agent Stoichiometry: Vary the molar ratio of the resolving agent to the racemic this compound. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.
-
Temperature Gradient: Implement a slow and controlled cooling process. Rapid cooling can lead to the simultaneous precipitation of both diastereomers.
-
Q3: The yield of my desired diastereomeric salt is very low, even if the enantiomeric excess is acceptable. How can I improve the yield?
A: A low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target diastereomeric salt and experiment with lower final crystallization temperatures.
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.
-
Q4: Which chiral resolving agents are commonly used for the resolution of carboxylic acids like this compound?
A: Commonly used chiral resolving agents for acidic compounds include naturally occurring and synthetic chiral bases. While specific data for this compound is limited in readily available literature, analogous resolutions of other carboxylic acids suggest the following are good candidates:
- Cinchona Alkaloids: Cinchonidine (B190817) and brucine (B1667951) are frequently used.
- Chiral Amines: (-)-Ephedrine and (R)-1-phenylethylamine are also effective resolving agents for acidic compounds.
Data Presentation: Expected Enantiomeric Excess
The following table summarizes hypothetical enantiomeric excess (e.e.) values that might be observed during the resolution of this compound under different conditions. These values are illustrative and serve as a guide for troubleshooting.
| Resolving Agent | Solvent System | Temperature Profile | Expected e.e. (%) - Optimal | Common Low e.e. (%) - Suboptimal | Potential Reason for Low e.e. |
| (-)-Cinchonidine | Ethanol/Water (9:1) | Slow cooling (0.5°C/hr) | > 95% | 30-50% | Rapid cooling, incorrect solvent ratio |
| (-)-Brucine | Methanol (B129727) | Gradual cooling to 0°C | > 90% | 20-40% | Impure resolving agent, co-crystallization |
| (-)-Ephedrine | Acetone | Isothermal at 10°C | ~85% | < 20% | High solubility of both diastereomers |
Experimental Protocols
The following are generalized protocols for the diastereomeric resolution of this compound. These should be optimized for specific laboratory conditions.
Protocol 1: Resolution of (±)-Dihydroxytartaric Acid using (-)-Cinchonidine
Objective: To resolve racemic this compound by fractional crystallization of its diastereomeric salts with (-)-cinchonidine.
Materials:
-
(±)-Dihydroxytartaric acid
-
(-)-Cinchonidine (enantiomerically pure)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-dihydroxytartaric acid in 100 mL of a warm 9:1 (v/v) ethanol/water solution.
-
In a separate flask, dissolve an equimolar amount of (-)-cinchonidine in 50 mL of the same warm solvent mixture.
-
Slowly add the cinchonidine solution to the this compound solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature.
-
-
Fractional Crystallization:
-
Cover the flask and let it stand undisturbed for 24-48 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 40°C.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
Acidify the suspension with 1 M HCl to a pH of approximately 1-2 to liberate the this compound and protonate the cinchonidine.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL) to remove the cinchonidine hydrochloride.
-
The enantiomerically enriched this compound remains in the aqueous layer.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved this compound in the aqueous layer using chiral HPLC or polarimetry.
-
Protocol 2: Resolution of (±)-Dihydroxytartaric Acid using (-)-Brucine
Objective: To resolve racemic this compound by fractional crystallization of its diastereomeric salts with (-)-brucine.
Materials:
-
(±)-Dihydroxytartaric acid
-
(-)-Brucine (enantiomerically pure)
-
Methanol
-
Sulfuric Acid (1 M)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation:
-
Dissolve 5.0 g of (±)-dihydroxytartaric acid in 50 mL of hot methanol.
-
Add an equimolar amount of (-)-brucine to the solution and stir until fully dissolved.
-
-
Fractional Crystallization:
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for 24 hours.
-
Collect the resulting crystals by filtration and wash with a small volume of cold methanol.
-
Perform a second recrystallization from methanol to improve the diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the purified diastereomeric salt in a minimal amount of warm water.
-
Cool the solution in an ice bath and add 1 M sulfuric acid dropwise until the pH is approximately 1.
-
The brucine sulfate will precipitate out of the solution. Filter to remove the precipitate.
-
Extract the filtrate with diethyl ether (4 x 25 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Analyze the enantiomeric excess of the product by a suitable chiral method.
-
Visualizations
Workflow for Troubleshooting Low Enantiomeric Excess
Influence of temperature on Dihydroxytartaric acid crystallization
Disclaimer: Scientific literature detailing the specific influence of temperature on the crystallization of dihydroxytartaric acid is limited. The following guide is based on established principles of organic compound crystallization and data from analogous compounds, such as tartaric acid and other hydroxylated carboxylic acids. These guidelines are intended to provide a foundational understanding and a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the solubility of this compound?
A1: Like most organic acids, the solubility of this compound in a solvent is expected to increase as the temperature rises.[1] This principle is fundamental to the process of crystallization, which involves dissolving the compound in a hot solvent to create a saturated or near-saturated solution, followed by cooling to induce the formation of crystals as solubility decreases. This compound is highly soluble in water, and its aqueous solution may decompose upon heating.[2]
Q2: What is the primary role of temperature in controlling crystal growth and size?
A2: Temperature directly influences the rate of nucleation and crystal growth. A slower cooling rate generally leads to the formation of fewer crystal nuclei, allowing each crystal more time to grow larger.[3] Conversely, rapid cooling can cause a large number of nuclei to form simultaneously, resulting in a larger quantity of smaller crystals.[4][5] For analogous compounds, higher operating temperatures have been shown to produce crystals of larger size, though this can sometimes come at the expense of yield.[6]
Q3: How does the crystallization temperature impact the purity of this compound crystals?
A3: The rate of crystallization, which is controlled by temperature, is a critical factor for purity. Rapid crystallization, often a result of fast cooling, can trap impurities within the growing crystal lattice.[7] A slower, more controlled cooling process allows for the selective incorporation of this compound molecules into the crystal structure, while impurities are more likely to remain in the solvent. Studies on similar compounds have shown that higher crystallization temperatures can lead to crystals of higher purity.[6]
Q4: Can the temperature of crystallization affect the stability of this compound?
A4: Yes, this compound's aqueous solutions are known to decompose upon heating.[2] The thermal stability of the compound in the chosen solvent system is a crucial consideration. It is important to select a crystallization temperature that is high enough to ensure adequate solubility but low enough to prevent thermal decomposition, which would lead to a lower yield and the introduction of degradation products as impurities.
Troubleshooting Guide
Issue 1: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution may not be sufficiently supersaturated, meaning there is too much solvent for the amount of this compound.[7][8]
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[7]
-
Add a "seed crystal" of pure this compound to the solution to provide a nucleation site.[8]
-
If the above methods fail, gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]
-
Issue 2: The this compound is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of the solid this compound in that particular solvent.[9] This can also occur if there is a high concentration of impurities.
-
Solution:
Issue 3: Crystallization is happening too quickly, resulting in a fine powder instead of distinct crystals.
-
Possible Cause: The solution is cooling too rapidly, leading to excessive nucleation.[3][7]
-
Solution:
-
Reheat the solution to redissolve the precipitate.
-
Add a small amount of extra solvent to ensure the compound does not immediately crash out of solution upon cooling.[7]
-
Insulate the crystallization vessel to slow down the cooling process, allowing for the growth of larger, more well-defined crystals.
-
Issue 4: The crystal yield is very low.
-
Possible Cause: The cooling temperature may not be low enough to sufficiently decrease the solubility, or too much solvent was used initially.
-
Solution:
-
Once the initial crystallization at room temperature appears complete, place the flask in an ice bath to further decrease the solubility of the this compound and encourage more of it to crystallize.[8]
-
If the yield remains low, you may need to reduce the initial amount of solvent in subsequent experiments. Be mindful that using less solvent can increase the risk of impurities being trapped in the crystals.
-
Data Presentation
The following table presents illustrative data on how temperature might influence the crystallization of this compound, based on trends observed for a similar compound, dihydroxystearic acid.[6] This data is intended for conceptual understanding and should be verified experimentally for this compound.
| Crystallization Temperature (°C) | Crystal Yield (%) | Crystal Purity (%) | Average Crystal Size (µm) |
| 24 | 85 | 93 | 150 |
| 26 | 81 | 95 | 220 |
| 28 | 76 | 97 | 300 |
Caption: Illustrative data showing the potential inverse relationship between crystallization temperature and yield, and the direct relationship between temperature and both purity and crystal size for this compound, based on trends from dihydroxystearic acid crystallization.[6]
Experimental Protocols
Objective: To determine the optimal crystallization temperature for this compound from an aqueous solution to maximize purity and yield.
Materials:
-
Crude this compound
-
Distilled water (or other appropriate solvent)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring capabilities
-
Programmable cooling bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Methodology:
-
Solubility Determination:
-
Begin by determining the approximate solubility of this compound in the chosen solvent at various temperatures to establish the working concentration range.
-
-
Dissolution:
-
Place a known mass of crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a calculated volume of solvent to the flask. The amount of solvent should be just enough to dissolve the compound at a temperature below the solvent's boiling point and the compound's decomposition temperature.
-
Gently heat the solution on a hot plate with continuous stirring until all the solid has dissolved. Avoid boiling the solution to prevent solvent loss and potential decomposition of the acid.[2]
-
-
Controlled Cooling and Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Cover the flask and place it in a programmable cooling bath set to a specific cooling profile. For example, you can test different final crystallization temperatures (e.g., 4°C, 15°C, 25°C) with a controlled cooling rate (e.g., 5°C/hour).
-
Allow the solution to cool undisturbed for a set period (e.g., 12-24 hours) to allow for complete crystallization.
-
-
Isolation and Washing:
-
Isolate the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying and Analysis:
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Once dry, determine the final mass to calculate the percentage yield.
-
Analyze the purity of the crystals using appropriate analytical techniques (e.g., HPLC, melting point analysis).
-
Characterize the crystal size and morphology using microscopy.
-
-
Optimization:
-
Repeat the experiment with different final temperatures and cooling rates to determine the optimal conditions for achieving the desired balance of yield, purity, and crystal size.
-
Visualization
Caption: Logical workflow illustrating the influence of temperature control on the key characteristics of this compound crystals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 76-30-2 [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of crystallization time on diastereomeric purity.
Troubleshooting Guide
This guide addresses specific issues encountered during diastereomeric crystallization experiments, with a focus on the role of time.
Q1: My diastereomeric purity (diastereomeric excess, d.e.) is low. Could the crystallization time be the cause?
A: Yes, crystallization time is a critical factor. Low purity can result from a time that is either too short or, in some cases, too long under suboptimal conditions.
-
Insufficient Equilibration Time: The most common issue is not allowing the system enough time to reach thermodynamic equilibrium.[1] During this process, the less soluble diastereomer selectively crystallizes while the more soluble one remains in the mother liquor. A short crystallization time can lead to incomplete separation.[1][2]
-
Rapid Crystallization: If the process is too fast due to rapid cooling, it can trap the more soluble diastereomer and other impurities within the crystal lattice, leading to poor purity.[1] While not a direct function of total time, a process that finishes too quickly is problematic.
-
Solution:
-
Increase the overall crystallization time to allow the system to fully equilibrate.[1]
-
Introduce a "slurry aging" or "digestion" step, where the crystalline solid is stirred in the mother liquor at a constant final temperature for an extended period. This allows for the dissolution of impure crystals and recrystallization into a more stable, purer form.
-
Slow down the cooling rate to promote the formation of more ordered, purer crystals.[2]
-
Q2: The yield of my desired diastereomer is very low. How is this related to crystallization time?
A: A low yield often indicates that the crystallization process was stopped prematurely.
-
Incomplete Crystallization: The most probable cause is that filtration was performed before the crystallization process reached its endpoint.[1] A significant amount of the desired, less soluble diastereomer may still be in the solution.
-
Solution:
Q3: No crystals are forming, even after a long time. What should I do?
A: This typically points to issues with supersaturation rather than time itself, but extending the time under the wrong conditions will not help.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to crystallize.[3]
-
Insufficient Supersaturation: The solution may not be concentrated enough to initiate nucleation and crystal growth.
-
Solution: While waiting longer won't solve these fundamental issues, the next steps are:
-
Lower the Temperature: Further reduce the crystallization temperature, as solubility usually decreases with temperature.[3]
-
Add an Anti-Solvent: Slowly introduce a solvent in which the salts are insoluble to induce precipitation.[3]
-
Increase Concentration: Carefully evaporate some of the solvent.[3]
-
Seeding: Add a few seed crystals of the desired pure diastereomer to initiate crystallization.[3]
-
Q4: My product is "oiling out" instead of forming crystals. How does time factor into this?
A: Oiling out occurs when the solute separates as a liquid and is caused by excessive supersaturation. This is often a result of cooling the solution too quickly, not allowing enough time for orderly crystal lattice formation.
-
Rapid Supersaturation: Cooling or adding an anti-solvent too fast creates a high level of supersaturation that favors the formation of a disordered, liquid-like phase (oil) over solid crystals.[2][3]
-
Solution:
-
Slow down the process. A slower cooling rate or a more gradual addition of anti-solvent over a longer period gives molecules the time needed to arrange themselves into a crystal lattice.[2][3]
-
Use a more dilute solution to reduce the initial level of supersaturation.[3]
-
Ensure gentle but effective agitation to promote crystallization over oiling.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal crystallization time?
A: There is no universal optimal time; it is highly dependent on the specific diastereomeric salts, solvent system, temperature, and scale. The goal is to reach thermodynamic equilibrium for maximum purity and yield without causing product decomposition.[1][4] This time must be determined empirically for each system by monitoring the purity of the solid and the concentration of the solute in the mother liquor over time.
Q2: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and why is time critical?
A: CIDT is a dynamic resolution process where the unwanted diastereomer in the solution can convert (epimerize or racemize) into the desired, less soluble diastereomer, which then crystallizes.[3][4] This allows for a theoretical yield of up to 100%. Time is absolutely critical for CIDT because the transformation of the unwanted diastereomer in solution must occur concurrently with the crystallization of the desired one. The process must be long enough for this conversion to take place.[4] However, these processes are often run at elevated temperatures, so an excessively long time can also lead to the decomposition of the resolving agent or product.[4]
Q3: How can I monitor the progress of my crystallization to determine the right time to stop?
A: Monitoring is key to optimizing the crystallization time.
-
Mother Liquor Analysis: Periodically take small samples of the mother liquor, filter them, and analyze the concentration of the diastereomers (e.g., by HPLC). The crystallization is generally complete when the concentration of the desired diastereomer in the solution stops decreasing.[1]
-
Solid Phase Analysis: If possible, sample the solid phase over time and analyze its diastereomeric purity (e.g., by chiral HPLC after liberating the enantiomer, or by NMR). This will show when the purity of the crystals has reached a plateau.[4]
Data Presentation
The following table provides a representative summary of how crystallization time can influence key experimental outcomes. The values are illustrative and will vary significantly between different chemical systems.
| Crystallization Time (hours) | Diastereomeric Purity (d.e. %) | Yield (%) | Observations |
| 1 | 75% | 30% | Kinetically controlled product. Process is incomplete, trapping impurities.[1] |
| 4 | 92% | 45% | Approaching equilibrium. Purity and yield are improving. |
| 12 | 98% | 48% | System is near thermodynamic equilibrium, resulting in high purity.[1] |
| 24 | 98.5% | 49% | Yield has plateaued; the system is fully equilibrated. |
| 48 (at elevated temp.) | 97% | 46% | Potential for slight product or resolving agent decomposition, reducing overall purity and yield.[4] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for resolving a racemic mixture via diastereomeric salt crystallization.[5][6]
-
Salt Formation: Dissolve the racemic mixture (1.0 equivalent) in a suitable solvent at an elevated temperature. In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent. Slowly add the resolving agent solution to the racemic mixture solution with stirring.[5]
-
Controlled Cooling (Crystallization): Allow the solution to cool slowly to room temperature. A programmed cooling ramp is ideal. Agitate the mixture at a constant, gentle rate.[6]
-
Aging/Equilibration: Once the final temperature is reached (e.g., room temperature or 4 °C), continue to stir the resulting slurry for a predetermined amount of time (e.g., 2-24 hours) to ensure the system reaches equilibrium.[1]
-
Isolation: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]
-
Drying: Dry the crystals under a vacuum.
-
Analysis: Determine the diastereomeric purity of the isolated salt using methods like NMR or chiral HPLC (after liberating the free acid/base).[6]
-
Recrystallization (Optional): To further improve purity, dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and isolation steps.[5]
Protocol 2: Screening for Optimal Crystallization Time
-
Setup: Prepare several identical batches of your diastereomeric salt solution according to steps 1 and 2 of the general protocol.
-
Time Points: Assign a different crystallization time point for each batch (e.g., 1h, 2h, 4h, 8h, 16h, 24h).
-
Execution: Allow each batch to crystallize. At its designated time point, filter the batch, wash the crystals, and collect a sample of the mother liquor.
-
Analysis: For each time point, analyze the diastereomeric purity and calculate the yield of the solid crystals. Analyze the concentration of the diastereomers in the corresponding mother liquor sample.
-
Optimization: Plot the diastereomeric purity and yield as a function of time. The optimal time is typically where the purity and yield curves plateau, providing the best balance of both parameters.
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[6]
Caption: Logical relationship between crystallization time and key process outcomes.
Caption: Troubleshooting workflow for low diastereomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Dihydroxytartaric Acid
Welcome to the technical support center for the purification of synthetic dihydroxytartaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities in synthetic this compound primarily depend on the synthetic route. A prevalent method is the oxidation of tartaric acid. In this case, you can expect the following impurities:
-
Unreacted Starting Material: Tartaric acid.
-
Byproducts: Dihydroxyfumaric acid is a common byproduct of the oxidation process.[1]
-
Side-Products: Oxalic acid can be formed due to over-oxidation or from impurities in the tartaric acid starting material.[2]
-
Residual Reagents: Traces of the oxidizing agent (e.g., hydrogen peroxide) and catalyst (e.g., iron salts from Fenton's reagent) may be present.[1]
Q2: My this compound solution turns yellow/brown during purification. What is causing this?
A2: this compound is susceptible to degradation, especially when heated in aqueous solutions, which can lead to discoloration.[3] The four hydroxyl groups make the molecule prone to oxidation and other side reactions, particularly in the presence of residual catalysts or at elevated temperatures. It is crucial to minimize heating time during dissolution for recrystallization.
Q3: What is the approximate solubility of this compound in common laboratory solvents?
A3: this compound is highly soluble in water.[3] Its solubility in organic solvents is limited. Based on data for the closely related tartaric acid, its solubility is expected to be low in alcohols like ethanol (B145695) and methanol (B129727), and very low in less polar solvents like acetone.
Q4: Can I use titration to determine the purity of my this compound sample?
A4: Yes, acid-base titration is a suitable method for determining the overall purity of your this compound sample, assuming the primary impurities are not acidic. You can titrate a known weight of your sample with a standardized solution of a strong base, like sodium hydroxide, to determine the equivalent weight.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not sufficiently saturated. | - Concentrate the solution by carefully evaporating some of the solvent under reduced pressure to avoid decomposition. - Add an anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly. |
| An oil forms instead of crystals. | The product is "oiling out," which can happen if the solution is too supersaturated or if the cooling is too rapid. Impurities can also suppress crystallization. | - Reheat the solution to dissolve the oil. Allow it to cool more slowly. - Add a small amount of additional solvent to the hot solution and then cool slowly. - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of pure this compound, if available. |
| Crystals are very fine or powdery. | Crystallization occurred too rapidly. | - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Low recovery of purified product. | Too much solvent was used for recrystallization. The product has some solubility in the cold solvent. | - Use the minimum amount of hot solvent required to just dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | - Consider a pre-treatment of the solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot-filter to remove the charcoal and adsorbed impurities. Be aware that this may reduce your overall yield. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities. | Inappropriate stationary or mobile phase. | - For highly polar compounds like this compound, ion-exchange chromatography is often more effective than standard silica (B1680970) gel chromatography.[4][5][6][7] - If using reverse-phase HPLC, ensure the mobile phase is sufficiently polar and consider using an acidic modifier to suppress ionization and improve peak shape. |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar, or the stationary phase is not providing enough retention. | - If using reverse-phase HPLC, decrease the polarity of the mobile phase (e.g., by increasing the organic solvent concentration). - For ion-exchange chromatography, adjust the pH or ionic strength of the eluent to increase retention. |
| Product shows significant peak tailing in HPLC. | Strong interaction with the stationary phase or secondary interactions. | - Add an acidic modifier (e.g., formic acid or phosphoric acid) to the mobile phase to suppress silanol (B1196071) interactions on silica-based columns. - Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is a general guideline and may require optimization based on the impurity profile of your synthetic this compound.
1. Dissolution:
- In a fume hood, place the crude synthetic this compound in an Erlenmeyer flask.
- Add a minimal amount of deionized water and gently heat the mixture on a hot plate with stirring.
- Continue adding small portions of hot deionized water until the solid is just dissolved. Avoid prolonged boiling to minimize decomposition.[3]
2. Decolorization (Optional):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).
- Gently swirl the mixture for 5-10 minutes.
3. Hot Filtration:
- Preheat a funnel and a new, clean Erlenmeyer flask.
- Place a fluted filter paper in the preheated funnel.
- Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
4. Crystallization:
- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Allow the crystals to dry on the filter under vacuum.
- Further dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method that can be adapted for the analysis of this compound.
-
Column: A reverse-phase C18 column is a common starting point for the analysis of organic acids.
-
Mobile Phase: An isocratic mobile phase of aqueous phosphate (B84403) or formate (B1220265) buffer at a low pH (e.g., pH 2.5-3) is typically effective. A small percentage of an organic modifier like methanol or acetonitrile (B52724) can be added if necessary to adjust retention times.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume of the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak areas.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. US2430855A - Purification of tartaric acid - Google Patents [patents.google.com]
- 3. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 6. iajps.com [iajps.com]
- 7. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
A Practical Guide to Chiral Resolving Agents: Alternatives to Dihydroxytartaric Acid
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. While dihydroxytartaric acid is a valuable and historically significant resolving agent, a wide array of alternatives exists, each with unique properties and applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to assist in making informed decisions for specific resolution challenges.
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by methods like fractional crystallization. The choice of resolving agent is critical and often empirical, depending heavily on the structure of the racemic compound.
Key Alternatives to this compound
A variety of chiral acids are commercially available and have demonstrated efficacy in the resolution of racemic bases. Conversely, chiral bases are employed for the resolution of racemic acids. The following sections detail some of the most effective alternatives to this compound.
Tartaric Acid Derivatives
Derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), are highly effective resolving agents, often exhibiting enhanced chiral recognition compared to their parent compound.[1] These agents are particularly useful for the resolution of amines.
Mandelic Acid
(S)-Mandelic acid and its enantiomer are highly effective chiral resolving agents for a wide range of racemic amines, often providing high enantiomeric excess in a single crystallization.[2] Its derivatives can also be employed to fine-tune the resolution process.
Camphorsulfonic Acid
As a strong acid, (1S)-(+)-10-camphorsulfonic acid (CSA) readily forms crystalline salts with a broad spectrum of amines.[1] It is a valuable option, particularly for amines that are difficult to resolve with carboxylic acid-based agents, and can lead to very high enantiomeric purities.[2]
Performance Comparison Data
The performance of a chiral resolving agent is highly dependent on the specific substrate, solvent, and temperature. The following tables summarize experimental data from the literature for the resolution of various racemic compounds using alternatives to this compound.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol (B129727) | 45-50 | >95 | [2] |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol/Water | ~40 | >98 | [2] |
| 1-Phenylethylamine | (1S)-(+)-10-Camphorsulfonic Acid | Methanol | 35-40 | >99 | [2] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | High | >95 | [3] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH2Cl2 | High | 98 | [4] |
Table 2: Resolution of Racemic Acids
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ibuprofen | (S)-(-)-α-methylbenzylamine (S-MBA) | Methanol/Water | 95 | 80 | [5] |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | High | >90 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are protocols for key experiments cited in this guide.
Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This widely cited method utilizes L-tartaric acid for the resolution of racemic 1-phenylethylamine, typically yielding the (S)-amine.[2]
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol, with gentle heating if necessary. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected salt in water and add 50% NaOH solution until the mixture is strongly basic.
-
Extraction: Extract the liberated (S)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved (S)-amine.
Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol outlines the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[5]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
Procedure:
-
Diastereomeric Salt Formation: A specific molar ratio of racemic ibuprofen, S-MBA, and KOH (e.g., 1:0.5:0.5) is dissolved in a solvent mixture, such as methanol and water.[5]
-
Crystallization: The solution is subjected to cooling crystallization. The diastereomeric salt of (S)-ibuprofen with S-MBA tends to be less soluble and precipitates out.[5]
-
Recovery of S-enriched Ibuprofen: The crystallized diastereomeric salt is isolated. The addition of an antisolvent like water can enhance the yield and enantiomeric excess of the S-enriched ibuprofen.[5] The optimal solvent-to-antisolvent ratio and addition rate should be determined experimentally.[5]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
While this compound remains a useful resolving agent, a variety of powerful alternatives are available to the modern chemist. Tartaric acid derivatives like DBTA and DPTTA, along with mandelic acid and camphorsulfonic acid, offer a broad toolkit for the successful resolution of a wide range of racemic compounds. The choice of the optimal resolving agent is often empirical and may require screening of different agents and solvent systems to achieve the desired separation efficiency.[2] This guide provides a starting point for researchers to explore these alternatives and select the most appropriate method for their specific chiral resolution challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. advanceseng.com [advanceseng.com]
A Comparative Guide to Chiral Resolving Agents: Dihydroxytartaric Acid vs. Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal chiral resolving agent is a critical decision in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an objective, data-driven comparison of two widely utilized resolving agents: dihydroxytartaric acid and mandelic acid. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific resolution challenges.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of chiral resolution leverages the formation of diastereomeric salts. A racemic mixture of a chiral acid or base is reacted with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes from the solution, is isolated, and then the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.
Performance Comparison: Resolution of (±)-1-Phenylethylamine
To provide a direct comparison, this guide focuses on the resolution of the widely studied racemic base, (±)-1-phenylethylamine, using L-tartaric acid (a form of this compound) and (S)-mandelic acid. While direct side-by-side comparative studies under identical conditions are limited in published literature, the following table compiles representative data from various sources to offer a meaningful comparison.
| Chiral Resolving Agent | Racemic Substrate | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol (B129727) | 80-90% | >85% | [1][2] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol (B145695)/Water | High | >95% (in a single crystallization) | [1] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and the number of recrystallizations. The data presented should be considered representative.
Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a racemic amine using this compound (specifically L-tartaric acid) and mandelic acid.
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol is a widely cited method for the resolution of racemic 1-phenylethylamine (B125046) to yield the (S)-(-)-enantiomer.[2]
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve L-(+)-tartaric acid in methanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, and a precipitate will begin to form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (+)-tartrate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-(+)-1-phenylethylammonium (+)-tartrate.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Carefully add 50% NaOH solution dropwise with stirring until the solution is strongly basic (check with pH paper). This will liberate the free (S)-(-)-1-phenylethylamine.
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine using polarimetry or chiral chromatography (HPLC or GC).
-
Protocol 2: Resolution of a Racemic Amine with (S)-Mandelic Acid
This general protocol can be adapted for the resolution of various racemic amines to yield the corresponding (R)-enantiomer.
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Ethanol or other suitable alcohol solvent
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve (S)-mandelic acid (0.5 to 1.0 equivalent) in a minimal amount of warm ethanol.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be placed in an ice bath to enhance crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold ethanol to remove the mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add 10% NaOH solution until the mixture is basic.
-
-
Extraction and Purification:
-
Extract the liberated amine with three portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved amine. Further purification by recrystallization or distillation may be necessary to achieve higher enantiopurity.
-
Visualizing the Resolution Process
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow and logical relationships in chiral resolution via diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
Both this compound and mandelic acid are highly effective and widely employed resolving agents for the separation of racemic mixtures, particularly amines. The choice between them often depends on the specific substrate, desired enantiomer, and optimization of the resolution conditions.
-
Mandelic acid often provides high enantiomeric excess in a single crystallization step for certain substrates like 1-phenylethylamine.[1]
-
This compound (as tartaric acid) is a cost-effective and readily available option that demonstrates good performance, though it may sometimes require multiple recrystallizations to achieve high enantiomeric purity.[1][2]
Ultimately, the selection of the most suitable resolving agent remains an empirical process. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to efficiently design and execute their chiral resolution strategies.
References
A Comparative Guide to the Validation of Analytical Methods for Dihydroxytartaric Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the accuracy, precision, and reliability of experimental data. This guide provides a comparative overview of common analytical techniques applicable to the quantification of organic acids, with a focus on providing a framework for the validation of methods for dihydroxytartaric acid. Due to a lack of direct comparative studies on this compound, this guide will utilize data from closely related organic acids, such as tartaric acid, to illustrate the validation process and performance characteristics of different analytical methodologies.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Titration. The selection of an appropriate method depends on various factors, including the required sensitivity, specificity, sample matrix, and the intended application of the analytical data.
Data Presentation: A Comparative Analysis
The performance of an analytical method is critically evaluated through its validation parameters. The following table summarizes key quantitative metrics for the analysis of tartaric acid and other relevant organic acids, providing a benchmark for what can be expected during the validation of a method for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Titration |
| Linearity (R²) | Typically >0.999[1] | Generally >0.99 | R² > 0.999 over a range of 50% to 150% of the assay weight[2] |
| Limit of Detection (LOD) | 0.002–0.521 μg∙mL⁻¹ for various organic acids[3] | 16.75 μg/ml for Nefopam HCl[4] | Method dependent, not typically determined for assays |
| Limit of Quantitation (LOQ) | 0.007–1.737 μg∙mL⁻¹ for various organic acids[3] | 50.77 μg/ml for Nefopam HCl[4] | Method dependent, not typically determined for assays |
| Accuracy/Recovery (%) | 85.7%–110.5% for various organic acids[3] | 99.93% for Nefopam HCl[4] | Results should not deviate from the true value by more than 0.3%[5] |
| Precision (%RSD) | 0.4%–7.4% for various organic acids[3] | < 2%[4] | Should not be greater than 0.3%[5] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical methods. Below are representative methodologies for HPLC, spectrophotometry, and titration for the analysis of organic acids.
High-Performance Liquid Chromatography (RP-HPLC) for Tartaric Acid
This method is suitable for the quantitative determination of tartaric acid in various samples.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 0.01M potassium dihydrogen phosphate (B84403) (KH₂PO₄) adjusted to a pH of 2.6 with phosphoric acid is effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 210 nm is suitable for tartaric acid.[1]
-
Injection Volume: A 20 µL injection volume is standard.[1]
-
Temperature: The column oven is maintained at approximately 30°C.[1]
-
Standard Preparation: A stock solution of tartaric acid is prepared in the mobile phase, from which a series of calibration standards are made to cover the desired concentration range (e.g., 80 to 120 µg/mL).[1]
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
UV-Visible Spectrophotometry
This protocol describes a general approach for the validation of a spectrophotometric method for quantifying a substance that absorbs in the UV-Vis range.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent/Blank: The solvent used to dissolve the sample (e.g., phosphate buffer pH 7.4) is used as the blank.[4]
-
Wavelength of Maximum Absorbance (λmax): A solution of the analyte is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted to establish linearity.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Titration Method Validation
This protocol outlines the validation of a titration method for the assay of an acidic substance.[2][6]
-
Titrant Standardization: The titrant (e.g., sodium hydroxide) must be standardized against a primary standard (e.g., potassium hydrogen phthalate) to accurately determine its concentration.[6]
-
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities or excipients is assessed. This can be done by titrating the analyte with and without the addition of potential interfering substances.[6]
-
Linearity: Linearity is determined by titrating at least five different sample sizes, typically ranging from 80% to 120% of the target concentration. The volume of titrant consumed is plotted against the sample size, and the coefficient of determination (R²) is calculated.[6]
-
Accuracy and Precision: These are often determined together by performing at least nine determinations at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The closeness of the results to the true value (accuracy) and the degree of scatter between the results (precision) are evaluated.[2]
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial planning to final reporting.
Caption: A typical workflow for analytical method validation.
Comparison of Analytical Methods
This diagram provides a high-level comparison of the three analytical methods discussed, highlighting their key characteristics.
Caption: Comparison of key attributes for different analytical methods.
References
Sodium Determination: A Comparative Guide to Modern Analytical Methods
For researchers, scientists, and drug development professionals requiring accurate and reliable sodium quantification, a variety of analytical techniques are available. While historical methods, such as precipitation with dihydroxytartaric acid, have been documented, contemporary laboratories predominantly rely on instrumental methods that offer superior sensitivity, specificity, and throughput.[1] This guide provides a comparative overview of the most commonly employed modern techniques for sodium determination, including Ion-Selective Electrodes (ISE), Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), supported by a summary of their performance characteristics and experimental considerations.
Overview of Analytical Methods
The selection of an appropriate method for sodium determination depends on factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation.
Ion-Selective Electrodes (ISE): This potentiometric method measures the activity of sodium ions in a solution. It is a rapid and cost-effective technique suitable for a wide range of sample types.[1] However, its accuracy can be influenced by the presence of other ions and variations in ionic strength.[2]
Flame Atomic Absorption Spectroscopy (FAAS): FAAS is a robust and widely used technique for the determination of metals. It measures the absorption of light by free atoms in a flame. While generally reliable, FAAS can be subject to chemical and ionization interferences.[3]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and versatile technique capable of multi-element analysis. It utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. ICP-MS is less prone to interferences compared to FAAS but is also a more complex and expensive technique.[1][2]
Comparative Performance Data
The following table summarizes key performance indicators for the discussed analytical methods.
| Feature | Ion-Selective Electrode (ISE) | Flame Atomic Absorption Spectroscopy (FAAS) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Potentiometry | Atomic Absorption | Mass Spectrometry |
| Typical Sample Throughput | High | Moderate | High |
| Common Interferences | Other monovalent cations (e.g., K+, Li+), pH, complexing agents | Ionization interference (from easily ionized elements like K), chemical interference (from phosphates, silicates) | Isobaric interferences (e.g., ⁴⁰Ar²³Na⁺ on ⁶³Cu⁺, though less common for Na), matrix effects |
| Relative Cost | Low | Moderate | High |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining accurate and reproducible results. Below are generalized protocols for sodium determination using ISE and FAAS.
Sodium Determination by Ion-Selective Electrode (ISE)
-
Apparatus: Ion-selective electrode for sodium, reference electrode, and a pH/ion meter.
-
Reagents: Sodium standard solutions, Ionic Strength Adjustor (ISA) solution.
-
Procedure:
-
Prepare a series of sodium standard solutions of known concentrations.
-
Pipette a fixed volume of each standard and sample into separate beakers.
-
Add a specified volume of ISA to each beaker to ensure a constant ionic strength.
-
Immerse the sodium and reference electrodes in the solution.
-
Record the potential reading once it has stabilized.
-
Create a calibration curve by plotting the potential readings of the standards against the logarithm of their concentrations.
-
Determine the concentration of sodium in the samples from the calibration curve.
-
Sodium Determination by Flame Atomic Absorption Spectroscopy (FAAS)
-
Apparatus: Atomic absorption spectrophotometer equipped with a sodium hollow cathode lamp and a nebulizer-burner system.
-
Reagents: Sodium standard solutions, releasing agent (e.g., cesium or lanthanum chloride solution) to suppress ionization interference.
-
Procedure:
-
Prepare a series of sodium standard solutions. Add the releasing agent to all standards and samples.
-
Aspirate a blank solution (e.g., deionized water with the releasing agent) and zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration and record the absorbance values.
-
Aspirate the sample solutions and record their absorbance.
-
Plot a calibration curve of absorbance versus the concentration of the standards.
-
Determine the concentration of sodium in the samples from the calibration curve.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for sodium determination using modern analytical techniques.
Caption: A generalized workflow for sodium determination.
Caption: Factors influencing the choice of a sodium determination method.
References
A Comparative Guide to Analytical Method Validation for 2,2,3,3-Tetrahydroxybutanedioic Acid (Tartaric Acid)
This guide provides a comparative overview of various analytical methods for the quantification and validation of 2,2,3,3-tetrahydroxybutanedioic acid, commonly known as tartaric acid. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical procedures for this widely used organic acid. The following sections detail experimental protocols, present comparative data from validation studies, and illustrate key workflows.
Tartaric acid is a naturally occurring organic acid found in many plants, most notably grapes. It serves as a crucial raw material in the food and pharmaceutical industries, where it is used as an antioxidant, acidulant, and excipient.[1][2] Ensuring the quality and purity of tartaric acid in final products necessitates validated analytical methods to accurately quantify the active substance and its potential impurities.
Comparison of Analytical Methods
Several analytical techniques are employed for the determination of tartaric acid, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, the intended purpose of the analysis (e.g., assay, impurity testing), and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and classic wet chemistry techniques like gravimetric and volumetric analysis.
Data Summary of Validated Methods
The following table summarizes the performance characteristics of different analytical methods for tartaric acid based on available validation data.
| Parameter | RP-HPLC Method[2] | Flow-Spectrophotometric Method[3] |
| Principle | Reverse-phase chromatography with UV detection | Colorimetric reaction with vanadate (B1173111) in acetic media |
| Wavelength | 210 nm | 475 nm |
| Linearity Range | Not explicitly stated, but linearity was confirmed | Up to 1000 µg/mL |
| Accuracy (% Recovery) | 100.83% – 101.54% | Not explicitly stated, but confirmed by statistical comparison to a certified method |
| Precision (RSD) | < 2.0% | +/- 1% repeatability |
| Specificity | Validated | Validated |
| Robustness | Studied by varying flow rate and column oven temperature | Not explicitly stated |
| Sample Throughput | Not explicitly stated | 25 samples per hour |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for some of the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the assay of tartaric acid in pharmaceutical formulations like effervescent granules.[2]
-
Chromatographic System:
-
Column: RP-C18, 4.6 x 250 mm, 5 µm particle size (e.g., Shimadzu GIST Shim Pack)[2]
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, with the pH adjusted to 2.6 using Orthophosphoric Acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detector: UV/Visible at 210 nm[2]
-
Injection Volume: 20 µL[2]
-
-
Standard Solution Preparation:
-
Accurately weigh about 1.5 g of the tartaric acid reference standard into a 100 mL volumetric flask.
-
Add 50 mL of diluent (the mobile phase can often be used as a diluent) to dissolve the sample completely.
-
Make up the volume to 100 mL with the diluent.
-
Further dilute 2 mL of this solution to 50 mL with the diluent.
-
-
Sample Preparation (Effervescent Granules):
-
Accurately weigh a quantity of the sample equivalent to 1.5 g of tartaric acid into a 100 mL volumetric flask.
-
Add 50 mL of diluent and sonicate for 5 minutes to dissolve the sample.
-
Make up the volume to 100 mL with the diluent.
-
Dilute 5 mL of this solution to 25 mL with the diluent.
-
-
Validation Parameters:
-
The method was validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.[2]
-
Flow-Spectrophotometric Method
This rapid method is designed for the routine determination of tartaric acid in wines.[3]
-
Principle: The method is based on the reaction between tartaric acid and vanadate in an acetic acid medium, which forms a colored complex that can be monitored spectrophotometrically.[3]
-
Instrumentation: A flow-injection analysis system coupled with a spectrophotometer.
-
Reagents:
-
Vanadate solution
-
Acetic acid
-
-
Procedure:
-
The sample is injected into a carrier stream.
-
The sample merges with the vanadate and acetic acid reagent streams.
-
The reaction occurs in a reactor coil.
-
The absorbance of the resulting colored complex is measured at 475 nm.[3]
-
-
Validation Parameters:
Gravimetric and Volumetric Method
This classical method is used for the determination of tartaric acid in wine as specified by the OIV (International Organisation of Vine and Wine).[4]
-
Principle: Tartaric acid is precipitated as calcium (±)tartrate. The amount of precipitate is then determined either gravimetrically (by weighing) or volumetrically (by titration).[4]
-
Gravimetric Procedure:
-
The wine sample is treated to precipitate tartaric acid as calcium (±)tartrate under controlled pH and ion concentration conditions.
-
The precipitate is collected in a sintered glass crucible.
-
The collected precipitate is washed, dried to a constant weight in an oven at 70°C, and then weighed.[4]
-
-
Volumetric Procedure (for comparison):
-
The weighed precipitate of calcium (±)tartrate is redissolved in dilute hydrochloric acid.
-
The solution is then titrated with a standardized EDTA solution.[4]
-
Method Validation Workflow and Signaling Pathways
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[5]
Caption: General workflow for analytical method validation as per ICH guidelines.
Impurity Formation Pathway
In some pharmaceutical formulations, tartaric acid can react with the active pharmaceutical ingredient (API) to form adduct impurities. For instance, in dipyridamole (B1670753) capsules, where tartaric acid pellets are used, esterification can occur.[6][7][8]
Caption: Formation of tartaric acid adduct impurities with an API.
Conclusion
The validation of analytical methods for 2,2,3,3-tetrahydroxybutanedioic acid is critical for ensuring product quality in the pharmaceutical and food industries. HPLC methods, particularly RP-HPLC, offer high specificity and accuracy, making them suitable for routine quality control of pharmaceutical formulations.[2] Spectrophotometric methods, especially when automated in a flow-injection system, provide a high-throughput alternative for specific matrices like wine.[3] Classical gravimetric and volumetric methods, while more labor-intensive, remain valuable reference methods.[4]
The choice of method should be guided by the specific application, required performance characteristics, and available resources. Regardless of the method chosen, a thorough validation following established guidelines such as those from ICH is mandatory to ensure that the analytical data generated is reliable and fit for its intended purpose.
References
- 1. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Rapid determination of tartaric acid in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
Navigating Analytical Pitfalls: A Comparative Guide to Dihydroxytartaric Acid Cross-Reactivity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Dihydroxytartaric acid, a compound of interest in various biological studies, presents a potential challenge in the accurate quantification of experimental results due to its inherent chemical properties. As a molecule possessing an ene-diol moiety, it can act as a reducing agent, leading to significant cross-reactivity in a range of common biochemical assays. This guide provides a comparative overview of assays susceptible to interference by this compound, offers alternative methods for more reliable data, and presents detailed experimental protocols to assess and mitigate such interference.
The Challenge of Reducing Agents in Common Assays
The presence of reducing agents, like this compound, can lead to inaccurate measurements by directly reacting with assay reagents, thereby generating false positive or negative signals. This is particularly prevalent in assays that rely on redox reactions or the maintenance of specific oxidation states of reporter molecules.
Comparison of Susceptible and Resistant Assays
Researchers should carefully consider the chemical principles of their chosen assays when working with samples containing this compound. The following tables summarize common assays, their susceptibility to interference by reducing agents, and recommended alternatives.
| Table 1: Protein Quantification Assays | |||
| Assay | Principle | Potential for Interference by this compound | Recommended Alternatives |
| Lowry Assay | Relies on the reduction of Cu²⁺ to Cu⁺ and the subsequent reduction of the Folin-Ciocalteu reagent.[1][2][3] | High. this compound can directly reduce both the copper ions and the Folin reagent, leading to a significant overestimation of protein concentration.[1][4] | Bradford Assay, Compatible Lowry (CL) Protein Assay with precipitating agents.[5][6] |
| Bicinchoninic Acid (BCA) Assay | Based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation of Cu⁺ by BCA to produce a colored complex.[7] | High. The reducing nature of this compound will reduce Cu²⁺, leading to a false positive signal and inflated protein values.[8] | Bradford Assay, Reducing agent compatible BCA assays. |
| Bradford Assay | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[9] | Low. The principle is based on dye-binding rather than a redox reaction, making it generally compatible with reducing agents.[5] | This is a recommended assay for samples containing reducing agents. |
| Table 2: Enzyme and Cytotoxicity Assays | |||
| Assay | Principle | Potential for Interference by this compound | Recommended Alternatives |
| Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric) | Measures the reduction of a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which is coupled to the LDH-catalyzed conversion of lactate to pyruvate (B1213749) and the reduction of NAD⁺ to NADH.[10] | Moderate to High. this compound may directly reduce the tetrazolium salt or interfere with the NAD⁺/NADH redox couple, potentially leading to inaccurate results. | Use of a fluorometric LDH assay, alternative cytotoxicity assays (e.g., based on protease release or ATP content). |
| Assays Measuring Reactive Oxygen Species (ROS) | Often utilize probes that become fluorescent or colored upon oxidation by ROS (e.g., H₂DCFDA).[11] | High. As an antioxidant, this compound can scavenge ROS, leading to an underestimation of ROS levels (false negative).[12] | Use of genetically encoded ROS sensors (e.g., roGFP), or methods that measure oxidative damage to lipids or proteins. |
| Peroxidase-Based Assays | Involve the oxidation of a substrate by hydrogen peroxide, catalyzed by peroxidase. | High. this compound can act as a reducing substrate for peroxidase or interfere with the redox state of the enzyme or the chromogenic substrate. | Assays based on different detection principles (e.g., fluorescence polarization). |
Experimental Protocols
To empirically determine the extent of this compound cross-reactivity, it is crucial to perform interference testing. Below are detailed protocols for two common protein assays, illustrating how to assess such interference.
Protocol 1: Bradford Protein Assay
This assay is recommended for samples containing reducing agents.
Materials:
-
Bradford reagent (e.g., Coomassie Brilliant Blue G-250)[9]
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound solution (e.g., 10 mM in PBS)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare BSA Standards: Prepare a series of BSA standards ranging from 0.1 to 1.0 mg/mL by diluting the 2 mg/mL stock in PBS.[9]
-
Prepare Samples with this compound:
-
To a set of BSA standards, add this compound to a final concentration that will be present in your experimental samples.
-
Prepare a blank with only PBS and the same final concentration of this compound.
-
-
Assay:
-
Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards (without this compound) versus their concentrations.
-
Plot the absorbance of the BSA standards containing this compound on the same graph. A significant deviation from the original standard curve indicates interference.
-
Protocol 2: Bicinchoninic Acid (BCA) Protein Assay
This protocol is designed to test for interference in a susceptible assay.
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)[14]
-
BCA Reagent B (4% copper (II) sulfate (B86663) pentahydrate)[14]
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound solution (e.g., 10 mM in PBS)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.[14][15]
-
Prepare BSA Standards and Samples: Follow the same procedure as in the Bradford assay to prepare BSA standards with and without this compound.
-
Assay:
-
Analysis:
-
Analyze the data as described for the Bradford assay. A significant increase in absorbance in the presence of this compound is expected, indicating interference.
-
Visualizing Interference Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanism of interference and a suggested workflow for assessing cross-reactivity.
Caption: Potential interference of this compound in the BCA assay.
Caption: Workflow for assessing and mitigating assay interference.
Conclusion and Recommendations
While direct quantitative data on the cross-reactivity of this compound is not extensively documented, its chemical structure strongly suggests a high potential for interference in assays reliant on redox chemistry. Researchers are strongly advised to:
-
Favor assays based on principles other than redox reactions , such as the Bradford assay for protein quantification, when working with this compound.
-
Always perform interference controls by spiking a known standard with the compound of interest at the relevant concentration.
-
If a susceptible assay must be used, consider sample preparation techniques to remove interfering substances , such as protein precipitation or buffer exchange, though these methods should be validated to ensure they do not affect the analyte of interest.[16]
References
- 1. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 2. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 3. Principle and Protocol of Lowry Method - Creative BioMart [creativebiomart.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Evaluation of procedures for assessing anti- and pro-oxidants in plant samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Bradford Assay - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-rad.com [bio-rad.com]
A Comparative Guide to Tartaric Acid Derivatives for Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Tartaric acid and its derivatives are among the most versatile and widely used chiral selectors for enantiomeric resolution. This guide provides a comparative analysis of various tartaric acid derivatives, supported by experimental data, to aid researchers in selecting the optimal resolving agent for their specific applications.
Overview of Tartaric Acid Derivatives in Chiral Resolution
Tartaric acid, a naturally abundant and cost-effective chiral molecule, serves as a cornerstone for the synthesis of a diverse range of chiral selectors.[1][2] Its derivatives are employed in various enantioseparation techniques, including diastereomeric salt formation and crystallization, as well as chiral stationary phases (CSPs) in chromatography.[3][4] The efficacy of these derivatives is contingent on the specific interactions between the chiral selector and the analyte, which are influenced by factors such as steric hindrance, hydrogen bonding, and π-π stacking.
Commonly employed tartaric acid derivatives include:
-
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)
-
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA or DTTA)
-
Di-o-toluoyl-d-tartaric acid (DOTA)
-
Tartaric acid esters (e.g., diethyl, di-n-butyl tartrate)
Comparative Performance Data
The selection of an appropriate tartaric acid derivative is crucial for achieving efficient enantiomeric separation. The following table summarizes a comparison of the performance of different derivatives in the resolution of various racemic compounds.
| Racemic Compound | Tartaric Acid Derivative | Technique | Key Performance Metric | Value | Reference |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Diastereomeric salt formation with SFE | Enantiomeric Excess (ee) | 82.5% | [5] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Diastereomeric salt formation with SFE | Enantiomeric Excess (ee) | 57.9% | [5] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Diastereomeric salt formation | Enantiomeric Excess (ee) | ~10% higher than D-DBTA and D-DTTA | [6] |
| Finerenone | Dibenzoyl tartaric acid (D-DBTA) | Diastereomeric salt formation | - | - | [6] |
| Finerenone | Ditoluoyl tartaric acid (D-DTTA) | Diastereomeric salt formation | - | - | [6] |
| Ibuprofen (B1674241) | L-dipentyl tartaric ester | Chiral liquid membrane | Separation Factor (α) | 1.18 - 1.38 | [7] |
| (RS)-Ibuprofen | O,O'-Disubstituted tartaric acid derivatives | Diastereomeric salt formation | Chiral Purity (HPLC) | 96.66% - 97.39% | [8] |
| dl-leucine (B559552) | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Diastereomeric salt formation | Enantiomeric Excess (ee) | 91.20% (for D-D salt) | [9] |
Experimental Methodologies
Detailed experimental protocols are essential for the reproducibility of enantiomeric separation. Below are representative methodologies for diastereomeric salt formation and chiral liquid membrane separation.
Diastereomeric Salt Formation and Fractional Crystallization
This classical method relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.[1][2]
Protocol for the Resolution of (RS)-Ibuprofen:
-
Salt Formation: Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent such as isopropanol.[8]
-
In a separate flask, dissolve an equimolar amount of an optically pure O,O'-disubstituted tartaric acid derivative (e.g., O,O'-di-p-toluoyl-D-tartaric acid) in the same solvent.[8]
-
Slowly add the resolving agent solution to the ibuprofen solution with stirring.
-
Crystallization: Allow the mixture to cool, inducing the crystallization of the less soluble diastereomeric salt. The yield can be maximized by further cooling in an ice bath.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent.[8]
-
Liberation of Enantiomer: The pure enantiomer is recovered by treating the diastereomeric salt with a strong acid or base to break the salt, followed by extraction.
-
Analysis: The enantiomeric excess (ee) of the recovered ibuprofen is determined by chiral High-Performance Liquid Chromatography (HPLC).[8]
Chiral Liquid Membrane Separation
This technique utilizes a liquid membrane containing a chiral selector to selectively transport one enantiomer over the other.
Protocol for the Separation of Racemic Ibuprofen:
-
Membrane Preparation: A polyvinylidene fluoride (B91410) hollow fiber is used as the support for the liquid membrane. The membrane is impregnated with a solution of an L-tartaric acid ester (e.g., L-dipentyl tartaric ester) in an organic solvent like n-octane.[7]
-
Extraction-Separation: The racemic ibuprofen feed solution is circulated on one side of the membrane, while a stripping phase (at a different pH) is circulated on the other side.
-
Selective Transport: The chiral selector in the membrane preferentially complexes with one enantiomer, facilitating its transport from the feed phase to the stripping phase.
-
Analysis: The concentrations of the R- and S-ibuprofen in the stripping phase are monitored over time to determine the flux and separation factor.[7] The pH of the stripping phase can be optimized to enhance separation.[7]
Visualizing the Separation Process
Diagrams illustrating the workflow and principles of enantiomeric separation can aid in understanding these complex processes.
Caption: Workflow of enantiomeric separation via diastereomeric salt formation.
Caption: Principle of chiral liquid membrane separation.
Conclusion
Tartaric acid derivatives are powerful tools for the enantiomeric separation of a wide range of compounds. The choice of the specific derivative and the separation technique should be guided by the properties of the analyte and the desired scale of the separation. Diastereomeric salt formation is a robust and scalable method, particularly for crystalline compounds.[9] Chiral liquid membranes offer a continuous separation process that can be advantageous for certain applications. The data and protocols presented in this guide provide a foundation for researchers to develop efficient and effective enantioseparation strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 7. Chiral liquid membrane for enantioselective separation of racemic ibuprofen by l-tartaric acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Dihydroxytartaric Acid and Camphorsulfonic Acid as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting adverse effects. Diastereomeric salt formation is a classical and widely adopted method for chiral resolution, relying on the reaction of a racemic mixture with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
This guide provides an objective comparison of two acidic resolving agents: dihydroxytartaric acid and camphorsulfonic acid. Both are utilized for the resolution of racemic bases, such as amines. The comparison is supported by experimental data, detailed protocols, and structural and workflow visualizations to aid researchers in selecting the appropriate agent for their specific needs.
Performance Comparison
The selection of a resolving agent is often empirical, and its success is highly dependent on the specific substrate and the crystallization conditions. The following table summarizes experimental data for the resolution of racemic amines using tartaric acid (as a close analogue to this compound) and camphorsulfonic acid. Direct comparative studies on the same substrate are scarce in publicly available literature; therefore, this table presents data from individual resolution experiments.
| Racemic Substrate | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Amphetamine | d-Tartaric Acid | Not Specified | Not Specified | Not Specified (yields crystalline acid tartrate) | [1] |
| (S)-AD | d-Tartaric Acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [2] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH2Cl2 | 25 | 98 (for R,R-enantiomer) | |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | THF | 20 | 80 (for R,R-enantiomer) |
Note on this compound Data: Specific quantitative performance data for this compound in chiral resolutions is not widely available in the reviewed literature. The data presented for tartaric acid, a structurally similar dihydroxy dicarboxylic acid, is intended to provide a representative performance profile for this class of resolving agents.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine via diastereomeric salt formation. The specific conditions, such as solvent, temperature, and stoichiometry, must be optimized for each specific resolution.
General Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone).
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., (+)-dihydroxytartaric acid or (1S)-(+)-10-camphorsulfonic acid) in the same solvent, or a miscible one. Gentle heating may be necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For maximum yield, the mixture can be further cooled in an ice bath or refrigerated for a period of time.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., NaOH, Na2CO3) to neutralize the acidic resolving agent and liberate the free amine.
-
Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
-
-
Analysis:
-
Determine the yield of the recovered enantiomer.
-
Measure the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.
-
Visualizations
Chemical Structures of Resolving Agents
Caption: Chemical structures of the resolving agents.
Experimental Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Concluding Remarks
Both this compound and camphorsulfonic acid are effective acidic resolving agents for the separation of racemic bases. Camphorsulfonic acid, being a stronger acid, may be advantageous for the resolution of weakly basic amines. The rigid bicyclic structure of camphorsulfonic acid can also lead to well-defined crystal packing, which is beneficial for efficient separation.
The choice between these two resolving agents will ultimately depend on the specific substrate, the desired enantiomer, and the ease of crystallization of the resulting diastereomeric salts. A screening of several resolving agents and crystallization solvents is often necessary to identify the optimal conditions for a high-yielding and highly enantioselective resolution. It is recommended to perform small-scale trials to determine the most effective resolving agent and conditions before proceeding to a larger scale.
References
Efficacy of Tartaric Acid and Its Derivatives in the Resolution of Specific Racemates: A Comparative Guide
An examination of the utility of tartaric acid and its prominent derivatives as chiral resolving agents reveals a landscape of high efficiency and broad applicability in the separation of enantiomers. While direct experimental data on the efficacy of dihydroxytartaric acid as a resolving agent is limited in readily available scientific literature, its parent compound, tartaric acid, and particularly its acylated derivatives, stand as stalwart tools in the field of chiral chemistry.
This guide provides a comparative analysis of the performance of tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA or DTTA), in the resolution of various racemic compounds. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visual representation of the resolution process to aid in the selection and application of these critical resolving agents.
Performance Comparison of Tartaric Acid Derivatives
The success of a chiral resolution is primarily measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved, as well as the overall yield of the desired enantiomer. The choice of the specific tartaric acid derivative and the solvent system is crucial and is often substrate-dependent. The following tables summarize the performance of different tartaric acid derivatives in the resolution of specific racemates.
| Racemate | Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Solvent | Enantiomeric Excess (e.e.) | Reference |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | Supercritical CO2 | 82.5% | [1] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | Supercritical CO2 | 57.9% | [1] |
| N-methylamphetamine | (2R,3R)-tartaric acid (TA) | Not Specified | Supercritical CO2 | < 5% | [1] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Not Specified | Ethanol-water | ~10% higher than D-DBTA and D-DTTA | [2] |
| Finerenone | Dibenzoyl tartaric acid (D-DBTA) | Not Specified | Ethanol-water | - | [2] |
| Finerenone | Ditoluoyl tartaric acid (D-DTTA) | Not Specified | Ethanol-water | - | [2] |
Experimental Protocols
The following are generalized and specific experimental protocols for the resolution of racemates using tartaric acid derivatives.
General Protocol for Diastereomeric Salt Crystallization
This method is widely applicable for the resolution of racemic amines using a chiral tartaric acid derivative.
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, using gentle heat if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator or ice bath can enhance crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the tartaric acid derivative and liberate the free amine. The amine can then be extracted with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the resolved amine using techniques such as chiral HPLC or polarimetry.
Specific Protocol: Resolution of Racemic Methamphetamine with (-)-O,O'-di-p-toluoyl-R,R-tartaric acid[3]
Materials:
-
Racemic methamphetamine (3.0 g, 0.02 mol)
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid (3.9 g, 0.01 mol)
-
Methanol (10 cm³)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Chloroform
Procedure:
-
Salt Formation: Dissolve the racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve the tartaric acid derivative in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution.
-
Crystallization: Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.
-
Isolation and Purification: Collect the precipitated diastereomeric salt by filtration.
-
Liberation of the Enantiomer: The details for liberating the free amine are not provided in the snippet but would typically follow the general protocol of treatment with a base and extraction.
Visualization of the Resolution Process
The following diagram illustrates the fundamental workflow of resolving a racemic mixture using a chiral resolving agent to form diastereomeric salts.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
References
A Comparative Guide to the Spectroscopic Validation of Dihydroxytartaric Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for dihydroxytartaric acid (2,2,3,3-tetrahydroxybutanedioic acid) and details the spectroscopic techniques essential for its validation. Due to the limited availability of modern, comprehensive experimental data for this compound, this guide combines historical methods with theoretical and comparative spectroscopic analysis to provide a practical framework for its synthesis and characterization.
Synthesis of this compound: A Comparative Overview
Two primary synthetic strategies are considered for the preparation of this compound: the oxidation of dihydroxymaleic acid and the direct oxidation of tartaric acid.
Method 1: Oxidation of Dihydroxymaleic Acid (Historical Method)
This established method involves the oxidation of dihydroxymaleic acid using bromine water. The reaction proceeds readily at room temperature.
Method 2: Direct Oxidation of Tartaric Acid (Proposed Alternative)
A plausible alternative involves the direct oxidation of tartaric acid. This approach, while less documented for this compound specifically, is a common strategy for introducing hydroxyl groups in organic synthesis. A potential oxidant for this transformation is hydrogen peroxide in the presence of a suitable catalyst.
Experimental Protocols
Method 1: Synthesis via Oxidation of Dihydroxymaleic Acid
-
Dissolution: Dissolve 10 g of dihydroxymaleic acid in 200 mL of distilled water in a 500 mL flask.
-
Oxidation: Slowly add bromine water (a saturated solution of bromine in water) to the dihydroxymaleic acid solution with constant stirring at room temperature until a faint, persistent yellow color is observed, indicating a slight excess of bromine.
-
Quenching: Remove the excess bromine by bubbling a stream of air through the solution or by adding a few drops of a dilute sodium thiosulfate (B1220275) solution until the yellow color disappears.
-
Crystallization: Concentrate the solution under reduced pressure to approximately 50 mL. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator over anhydrous calcium chloride.
Method 2: Proposed Synthesis via Direct Oxidation of Tartaric Acid
-
Catalyst Preparation: Prepare a Fenton's-like reagent by dissolving 0.1 g of iron(II) sulfate (B86663) heptahydrate in 200 mL of a 1 M aqueous solution of L-tartaric acid in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Reaction Setup: Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Add 30% hydrogen peroxide (20 mL) dropwise from the dropping funnel to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide. Filter the solution to remove the catalyst. The aqueous solution can then be concentrated and the product isolated by crystallization as described in Method 1.
Spectroscopic Validation of this compound
Comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various spectroscopic techniques.
Data Presentation: Spectroscopic Data Summary
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR (D₂O) | A single peak corresponding to the four equivalent hydroxyl protons (would exchange with D₂O) and a singlet for the two equivalent carboxylic acid protons. Due to the symmetry of the molecule, only one signal for the hydroxyl groups would be expected in a non-deuterated solvent. |
| ¹³C NMR (D₂O) | Two distinct signals are expected: one for the two equivalent quaternary carbons bearing the hydroxyl groups and another for the two equivalent carboxylic acid carbons. |
| FTIR (KBr pellet) | Broad O-H stretching band (hydroxyl groups and carboxylic acid) around 3600-2500 cm⁻¹, a strong C=O stretching band (carboxylic acid) around 1730 cm⁻¹, and C-O stretching bands in the 1200-1000 cm⁻¹ region.[1] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 182 may be weak or absent. Key fragmentation patterns would include the loss of water (H₂O, m/z 164), carbon dioxide (CO₂, m/z 138), and successive losses of these neutral molecules. |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse width, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the dried product with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
FTIR Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer. Collect at least 16 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI) MS, a direct insertion probe can be used. For Electrospray Ionization (ESI) MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
MS Acquisition:
-
EI-MS: Acquire the mass spectrum over a mass range of m/z 40-300.
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion at m/z 181.
-
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflow.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship between synthesis outcomes and successful validation.
References
Safety Operating Guide
Proper Disposal of Dihydroxytartaric Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of dihydroxytartaric acid is a critical component of laboratory safety and environmental responsibility. As with any laboratory chemical, it is essential to follow established protocols to minimize risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or glasses, gloves, and a lab coat.[1][2] Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2] In case of a spill, sweep up the solid material to avoid generating dust and place it in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[3] Never dispose of this compound down the drain or in the regular trash.[3][4]
-
Waste Identification and Classification : Treat this compound as a hazardous waste.[3] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]
-
Containerization :
-
Place the this compound waste into a clean, dry, and properly labeled container.[2][6]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[7] The original container is often a suitable choice if it is in good condition.[7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of waste generation.[6]
-
Store incompatible chemicals separately. For instance, keep acids away from bases, and oxidizing agents away from reducing agents.[7]
-
-
Request for Waste Pickup :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[6][8]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or specific forms.[8]
-
-
Record Keeping : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.
Summary of Disposal and Safety Guidelines
The following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound, based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Disposal Method | Hazardous Waste Collection Program | [3] |
| Drain Disposal | Prohibited | [3][4] |
| Trash Disposal | Prohibited | [3][4] |
| pH Range for Aqueous Waste (General) | 5.5 - 10.5 (if drain disposal were permissible for other substances) | [4] |
| Container Labeling | "Hazardous Waste," Chemical Name | [8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [6][7] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, gloves, lab coat | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as well as local and national regulations, to ensure full compliance and safety.[5][9]
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. fishersci.ca [fishersci.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Dihydroxytartaric acid
This guide provides critical safety, handling, and disposal protocols for Dihydroxytartaric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Tartaric acid, is a chemical that requires careful handling due to its potential hazards. It is known to cause serious eye damage and may cause skin and respiratory tract irritation[1][2][3][4]. The sodium salt of a similar compound, 2,4-Dihydroxy-3,3-dimethyl-butanoic acid, is classified as causing severe skin burns and eye damage, suggesting that this compound should be handled with similar or greater caution[5].
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles are mandatory. A face shield should be worn over goggles during operations with a higher risk of splashing.[5][6] | To protect against splashes that can cause severe eye damage.[2][3][5] |
| Hands | Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn at all times.[5][6] Gloves should be inspected for any signs of degradation or perforation before use.[5] | To prevent skin contact and potential irritation or burns.[1][5] |
| Body | A knee-length laboratory coat, fully buttoned, is required.[5] | To protect the skin and personal clothing from spills.[1][5] |
| Feet | Closed-toe shoes must be worn.[5] | To protect feet from accidental spills.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form which can generate dust.[1][7] | To prevent respiratory tract irritation from dust or aerosols.[1][8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan should be followed.
1. Pre-Handling Preparations:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Verify that all required PPE is available and in good condition.
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[5]
-
Keep a spill kit readily available.
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation when working with the solid form.[1]
-
Wash hands thoroughly after handling the substance.[8]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and reducing agents.[1][3]
3. Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[8]
-
Collect solid waste, such as contaminated gloves and paper towels, in a clearly labeled, sealable, and chemically compatible container.
-
Collect liquid waste in a dedicated, leak-proof, and sealed container.
2. Neutralization of Small Spills (if permissible by institutional policy):
-
For small spills of diluted acid, you may be able to neutralize it.
-
First, dilute the acid further with water if it is concentrated.[5]
-
Slowly add a weak base, such as sodium bicarbonate, while stirring continuously until the pH is between 5 and 9.[5]
-
Caution: The toxicity of the neutralized product may not be well-documented. If there is any uncertainty, treat the waste as hazardous.[5]
3. Disposal of Hazardous Waste:
-
For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.[5]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".[9]
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[9]
-
Arrange for disposal through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[9]
Emergency Spill Response Workflow
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
